4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine
Description
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Properties
IUPAC Name |
4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-2-6-3-4-8(13-6)7-5-12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZHXUUINWLKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine
Executive Summary and Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful development programs are built.[1][] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic potential.[1][3] This guide provides a comprehensive technical overview of this compound, a heterocyclic compound featuring the pharmacologically significant aminothiazole and thiophene scaffolds.[4] Thiazole derivatives are of great interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4]
This document is structured to serve as a practical and theoretical resource for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data reporting to explore the causal relationships between the molecule's structure and its properties. Furthermore, we will provide robust, field-proven experimental protocols for the empirical determination of key parameters, alongside an examination of modern computational prediction methods that accelerate discovery timelines.
Molecular Identity and Structural Analysis
The first step in any physicochemical assessment is to establish the molecule's fundamental identity and analyze the structural features that will dictate its behavior.
Table 1: Core Molecular Identifiers
| Parameter | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 524932-70-5 | [5][6][7] |
| Molecular Formula | C₉H₁₀N₂S₂ | [5][6][8] |
| Molecular Weight | 210.32 g/mol | [5][6][8] |
| Canonical SMILES | CCC1=CC=C(S1)C2=CSC(=N2)N | N/A |
The structure of this compound is a composite of two key heterocyclic systems. The 2-aminothiazole ring provides a basic nitrogen center, crucial for salt formation and hydrogen bonding, while the 5-ethylthiophene moiety contributes to the molecule's overall lipophilicity and potential for specific receptor interactions. The ethyl group, in particular, increases the nonpolar surface area compared to an unsubstituted thiophene. The interplay between the basic amine and the lipophilic body of the molecule is the central theme governing its solubility, permeability, and ionization state.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa, or logarithmic acid dissociation constant, is arguably the most critical physicochemical parameter for a compound containing an ionizable group.[9] It dictates the extent of ionization at a given pH, which directly influences solubility, membrane permeability, and the nature of interactions with biological targets.[][9] For this compound, the primary basic center is the exocyclic amine of the 2-aminothiazole ring.
Computational Prediction of pKa
In early-stage discovery, before sufficient material is synthesized for experimental work, computational methods provide a rapid and valuable estimation of pKa.[10] Quantitative Structure-Property Relationship (QSPR) models and quantum mechanical approaches are the most common.[9][10] These tools analyze the molecule's structure, electron distribution, and solvent interactions to predict the energy of protonation/deprotonation.[10]
Caption: Workflow for in silico pKa prediction.
Experimental Protocol: UV-Metric pKa Determination
This method is highly efficient for chromophoric molecules where the ionized and neutral species exhibit different UV-Vis absorption spectra. The causality is straightforward: as the pH of the solution is titrated, the equilibrium between the protonated and neutral forms of the amine shifts, causing a predictable change in the absorbance spectrum. The inflection point of the sigmoid curve of absorbance vs. pH corresponds to the pKa.[11]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in a suitable organic solvent (e.g., DMSO). The use of a co-solvent is necessary due to the expected low aqueous solubility.
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12). Ensure constant ionic strength (e.g., 0.15 M KCl) across all buffers to maintain consistent activity coefficients.[12]
-
Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed volume of the compound's stock solution to each well. Then, add the series of buffers to each well to achieve a final compound concentration of ~50-100 µM. The final percentage of the organic co-solvent should be kept low and constant (e.g., <1%) to minimize its effect on the pKa.
-
Spectrophotometric Measurement: Measure the full UV-Vis spectrum (e.g., 220-500 nm) for each well using a plate reader.
-
Data Analysis: Identify wavelengths with the largest absorbance change as a function of pH. Plot absorbance at these wavelengths against the measured pH of each buffer.
-
pKa Calculation: Fit the data to a sigmoidal curve (e.g., using the Boltzmann equation). The pH at the inflection point of the curve is the experimental pKa.[11]
Solubility Profile: A Gatekeeper for Bioavailability
Aqueous solubility is a critical hurdle for many drug candidates.[13] Poor solubility can lead to low bioavailability, unreliable in vitro assay results, and significant formulation challenges.[14][15] Given its largely aromatic structure and ethyl group, this compound is predicted to have low intrinsic aqueous solubility. However, as a basic compound, its solubility will be highly dependent on pH, increasing significantly at pH values below its pKa due to the formation of the more soluble protonated salt.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[16][17] It measures the saturation concentration of a compound in a solvent after a prolonged equilibration period, ensuring a stable solid-state form is in equilibrium with the solution.[13]
Protocol:
-
System Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).[17] The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[14][17] Preliminary experiments can determine the necessary equilibration time.[17]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by careful removal of the supernatant or filtration through a low-binding filter (e.g., PVDF) is recommended.[16]
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted samples using a validated analytical method, typically HPLC-UV, against a standard curve.
-
Solubility Calculation: Back-calculate the concentration in the original undiluted supernatant to determine the solubility at each pH.
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A Technical Guide to the Spectral Analysis of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine, a molecule incorporating both thiophene and aminothiazole moieties, represents a scaffold of significant interest due to the diverse biological activities associated with these rings.[1] This guide provides a comprehensive, in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous characterization of this compound. By integrating predictive data with established principles, this document serves as a practical reference for scientists engaged in the synthesis and analysis of complex organic molecules.
Molecular Structure and Spectroscopic Overview
The first step in any spectral analysis is a thorough understanding of the molecule's architecture. The structure of this compound is presented below with a systematic numbering scheme that will be used for spectral assignments.
Caption: Molecular structure of this compound with atom numbering.
The analytical workflow combines data from multiple spectroscopic techniques to build a self-validating picture of the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For a compound like this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is strategic as its polarity aids in dissolving the compound and its ability to form hydrogen bonds allows for the observation of exchangeable protons like those on the amine group.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm for chemical shift calibration.
-
Data Acquisition:
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 16-32 scans are sufficient.[2]
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary to obtain a good signal-to-noise ratio.[2]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal using appropriate software.
¹H NMR Spectral Interpretation (Predicted)
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |
| ~7.20 | s | 2H | -NH₂ (C2) | Broad singlet due to quadrupole broadening and exchange. Its chemical shift is highly dependent on concentration and temperature. |
| ~7.15 | d, J ≈ 3.8 Hz | 1H | H -3' | Thiophene proton adjacent to the thiazole ring. Deshielded by the aromatic system. Coupled to H-4'.[4][5] |
| ~6.95 | d, J ≈ 3.8 Hz | 1H | H -4' | Thiophene proton coupled to H-3'. Its exact shift is influenced by the ethyl group.[6] |
| ~6.80 | s | 1H | H -5 | Thiazole ring proton. Appears as a singlet as it has no adjacent protons. Its chemical shift is characteristic of 2-aminothiazole systems.[7] |
| ~2.80 | q, J ≈ 7.5 Hz | 2H | -CH₂ -CH₃ (C6') | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. |
| ~1.25 | t, J ≈ 7.5 Hz | 3H | -CH₂-CH₃ (C7') | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |
¹³C NMR Spectral Interpretation (Predicted)
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |
| ~168.5 | C 2 | Carbon bearing the amino group in the thiazole ring. Highly deshielded due to its attachment to two nitrogen atoms.[8] |
| ~145.0 | C 4 | Thiazole carbon attached to the thiophene ring. |
| ~142.0 | C 5' | Thiophene carbon bearing the ethyl group. |
| ~135.0 | C 2' | Thiophene carbon attached to the thiazole ring. |
| ~128.0 | C 4' | Thiophene C-H carbon. Chemical shifts for thiophene carbons typically appear in this region.[6][9] |
| ~124.0 | C 3' | Thiophene C-H carbon.[2] |
| ~105.0 | C 5 | Thiazole C-H carbon. Shielded relative to the other aromatic carbons.[8] |
| ~23.0 | C 6' (-CH₂ -) | Ethyl group methylene carbon. |
| ~15.0 | C 7' (-CH₃ ) | Ethyl group methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Clamp the sample to ensure good contact with the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
IR Spectral Interpretation
The IR spectrum will confirm the presence of key functional groups and the aromatic nature of the heterocyclic rings.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3400-3200 | Medium, Broad | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H (Thiazole & Thiophene)[10] |
| 2960-2850 | Medium | C-H stretch | Aliphatic C-H (Ethyl group) |
| ~1620 | Strong | C=N stretch | Thiazole ring vibration[10][11] |
| 1570-1470 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations[10] |
| ~1515 | Strong | N-H bend | Primary amine (-NH₂) scissoring[11] |
| 750-650 | Medium-Weak | C-S stretch | Thiazole and Thiophene ring C-S bonds[10] |
The combination of a broad N-H stretch, aromatic C-H stretches, and strong C=N/C=C absorptions provides a distinct fingerprint for the target molecule.[12][13][14]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity through the analysis of its fragmentation patterns.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that is ideal for generating the intact molecular ion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.
-
Tandem MS (MS/MS): To induce fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.[15]
MS Spectral Interpretation
-
Molecular Ion: The molecular weight of C₁₀H₁₁N₃S₂ is 237.04 g/mol . In positive ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z = 238.
-
Fragmentation Pattern: The stability of aromatic heterocyclic rings often dictates the fragmentation pathways.[16] The fragmentation is initiated by the cleavage of the weakest bonds or through rearrangements.[17]
Caption: Predicted major fragmentation pathways for this compound.
Key fragmentations would likely involve the loss of the ethyl group and cleavage at the bond connecting the two heterocyclic rings. The loss of a methyl radical (•CH₃, 15 Da) to form an ion at m/z 223 (or loss of ethylene, 28 Da, from the protonated species to give m/z 210) is a probable pathway.
Integrated Spectral Analysis: A Cohesive Conclusion
No single technique provides the complete structural picture. The power of this analytical approach lies in the integration of all data:
-
MS establishes the molecular formula (via exact mass) and confirms the presence of the ethyl group through fragmentation.
-
IR confirms the presence of the amine (-NH₂) and the aromatic ring systems.
-
¹³C NMR confirms the carbon count (10 distinct signals) and the presence of both sp² (aromatic) and sp³ (aliphatic) carbons.
-
¹H NMR provides the final, detailed map, showing the specific proton environments and their connectivity, confirming the 2,5-disubstitution pattern on the thiophene ring and the 2,4-disubstitution on the thiazole ring.
Together, these spectroscopic methods provide a rigorous and self-validating confirmation of the structure of this compound, an essential step for any further research or development activities.
References
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THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Available at: [Link]
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Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. Available at: [Link]
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(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... ResearchGate. Available at: [Link]
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THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing. Available at: [Link]
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Thiophene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. Available at: [Link]
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Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. Available at: [Link]
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MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry. Available at: [Link]
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Supplementary Information. University of Würzburg. Available at: [Link]
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. ResearchGate. Available at: [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available at: [Link]
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. Available at: [Link]
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Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). ResearchGate. Available at: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed. Available at: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
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Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
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Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Available at: [Link]
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1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. SciSpace. Available at: [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. Available at: [Link]
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Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Macromolecules. Available at: [Link]
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An In-depth Technical Guide to 4-(5-Ethylthiophen-2-yl)thiazol-2-amine (CAS Number: 524932-70-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, thiazole and thiophene-containing scaffolds have garnered significant interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of 4-(5-ethylthiophen-2-yl)thiazol-2-amine, a molecule of interest in drug discovery and development. We will delve into its chemical structure, properties, a plausible synthetic route, and explore its potential as a modulator of key biological pathways, offering insights for researchers aiming to harness its therapeutic potential.
Core Compound Properties
| Property | Value | Source |
| CAS Number | 524932-70-5 | [1][2] |
| Molecular Formula | C9H10N2S2 | [2] |
| Molecular Weight | 210.32 g/mol | [1][2] |
| IUPAC Name | 4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine | N/A |
| Synonyms | 4-(5-Ethyl-2-Thienyl)-1,3-Thiazol-2-Amine | [2] |
| Physical Form | Solid | [3][4] |
| Purity | ≥95% | [2] |
| Safety | Irritant | [2] |
Molecular Structure and Elucidation
The chemical structure of 4-(5-ethylthiophen-2-yl)thiazol-2-amine comprises a central thiazole ring substituted at the 4-position with a 5-ethylthiophen-2-yl group and at the 2-position with an amino group.
Figure 1: Chemical structure of 4-(5-ethylthiophen-2-yl)thiazol-2-amine.
Structural elucidation of this molecule would typically involve a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would reveal the chemical shifts and coupling constants of the protons on the ethyl group, the thiophene ring, and the thiazole ring, as well as the amine protons. 13C NMR would provide information on the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bonds of the amine group, as well as C-N, C=N, C-S, and aromatic C-H bonds.
Proposed Synthesis Pathway
Figure 2: Proposed synthetic workflow for 4-(5-ethylthiophen-2-yl)thiazol-2-ylamine.
Step-by-Step Experimental Protocol (Proposed)
-
Synthesis of 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one (Intermediate):
-
To a solution of 1-(5-ethylthiophen-2-yl)ethan-1-one in a suitable solvent such as glacial acetic acid or diethyl ether, add a solution of bromine dropwise at 0-5 °C with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one. This intermediate may be used in the next step without further purification.
-
-
Synthesis of 4-(5-Ethylthiophen-2-yl)thiazol-2-ylamine (Final Product):
-
To a solution of the crude 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one in ethanol, add thiourea.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(5-ethylthiophen-2-yl)thiazol-2-ylamine.
-
Potential Applications in Drug Development
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates. Thiophene rings are also prevalent in pharmacologically active compounds. The combination of these two heterocycles in 4-(5-ethylthiophen-2-yl)thiazol-2-amine suggests a high potential for biological activity. Based on the activities of structurally related molecules, this compound could be a promising starting point for the development of novel therapeutics in the following areas:
Anti-inflammatory Agents
Many thiazole and thiophene derivatives have been reported to exhibit potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.
Figure 3: Potential mechanism of anti-inflammatory action via inhibition of COX and LOX pathways.
Anticancer Agents
The 2-aminothiazole scaffold is a common feature in a variety of kinase inhibitors used in cancer therapy. Kinases are crucial for cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Therefore, 4-(5-ethylthiophen-2-yl)thiazol-2-amine and its derivatives could be investigated as potential kinase inhibitors.
Proposed Experimental Protocols for Biological Evaluation
To explore the therapeutic potential of 4-(5-ethylthiophen-2-yl)thiazol-2-amine, a series of in vitro and in vivo assays are recommended.
In Vitro Anti-inflammatory Assays
-
COX-1 and COX-2 Inhibition Assay:
-
Prepare a reaction mixture containing the respective COX isoenzyme, a chromogenic substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the absorbance change at a specific wavelength to determine the rate of the enzymatic reaction.
-
Calculate the IC50 value of the test compound for each isoenzyme.
-
-
5-LOX Inhibition Assay:
-
Prepare a reaction mixture containing 5-LOX from a suitable source (e.g., potato tubers or recombinant human enzyme), linoleic acid as the substrate, and the test compound at various concentrations.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.
-
Calculate the IC50 value of the test compound.
-
In Vitro Anticancer Assays
-
Cell Viability Assay (MTT or MTS):
-
Seed cancer cell lines of interest (e.g., breast, lung, colon) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT or MTS reagent and incubate for a few hours.
-
Measure the absorbance to determine the percentage of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) value.
-
-
Kinase Inhibition Assays:
-
Based on structural similarity to known kinase inhibitors, select a panel of relevant kinases.
-
Perform in vitro kinase assays using purified recombinant kinases, a suitable substrate, and ATP.
-
Measure the kinase activity in the presence of varying concentrations of the test compound using methods such as radiometric assays, fluorescence-based assays, or luminescence-based assays.
-
Determine the IC50 values for the inhibited kinases.
-
Safety and Handling
4-(5-Ethylthiophen-2-yl)thiazol-2-ylamine is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
4-(5-Ethylthiophen-2-yl)thiazol-2-amine is a promising heterocyclic compound with a chemical structure that suggests significant potential for biological activity. Its synthesis is achievable through established chemical methods, and its scaffold is present in numerous pharmacologically active molecules. The insights provided in this technical guide, from its fundamental properties to proposed avenues for biological investigation, are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into its anti-inflammatory and anticancer properties is warranted and could lead to the development of novel therapeutic agents.
References
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. [Link]
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4-(5-Ethylthiophen-2-yl)thiazol-2-ylamine, min 95%, 1 gram. Labsco. [Link]
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4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine. Matrix Scientific. [Link]
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]
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Preliminary in-vitro studies of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine
Authored by: A Senior Application Scientist
Foreword: The Rationale for Investigation
In the landscape of medicinal chemistry, the 2-aminothiazole and thiophene moieties represent "privileged scaffolds"—structural motifs that consistently appear in a wide range of biologically active compounds.[1][2][3][4] From anticancer and anti-inflammatory agents to potent kinase inhibitors, derivatives of these heterocycles have demonstrated significant therapeutic potential.[5][6][7][8] This guide focuses on a novel compound within this class: This compound .
The structural combination of an electron-rich thiophene ring, a versatile 2-aminothiazole core, and an ethyl substituent presents a unique chemical entity ripe for biological exploration. Drawing parallels from structurally similar compounds, such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine which has shown promise in analgesia and inflammation modulation[9][10][11], we hypothesize that this novel molecule may possess significant pharmacological activity.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a logical, robust, and mechanistically-driven strategy for the preliminary in-vitro evaluation of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Compound Profile and Structural Hypothesis
Before commencing any biological evaluation, a thorough understanding of the test article is paramount.
Compound: this compound CAS Number: 524932-70-5[12] Molecular Formula: C₉H₁₀N₂S₂[12] Molecular Weight: 210.32 g/mol [12]
Structural Features and Rationale for Biological Activity:
-
2-Aminothiazole Core: This scaffold is a cornerstone in drugs targeting kinases, microbes, and inflammatory pathways due to its ability to form key hydrogen bonds with biological targets.[1][2][5]
-
Thiophene Ring: As a bioisostere of the phenyl ring, it enhances molecular planarity and lipophilicity, often improving target engagement and cell permeability. Thiophene derivatives are noted for a wide array of biological activities.[4][13][14]
-
Ethyl Group at Position 5 of Thiophene: This small alkyl group can influence binding affinity and selectivity by interacting with hydrophobic pockets within a target protein, potentially offering an advantage over unsubstituted analogs.
Based on these features, our primary hypotheses are that the compound will exhibit cytotoxic activity against cancer cell lines and/or possess anti-inflammatory properties . A logical workflow is essential to test these hypotheses efficiently.
A Phased Approach to In-Vitro Evaluation
A successful preliminary study must first establish a foundational understanding of the compound's general biological impact before investing resources in deep mechanistic work. We propose a two-phased workflow.
Phase 1: Foundational Cytotoxicity Screening
The first critical step in drug discovery is to determine a compound's effect on cell viability.[15] A potent compound that kills cancer cells is promising, but if it kills healthy cells with equal potency, its therapeutic window is negligible. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[16][17]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[16]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, HepG2 for liver) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Rationale: This allows cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to cytotoxic agents.
-
-
Compound Treatment: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Remove old media from cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for 48 hours.
-
Rationale: A 48-hour exposure is a standard duration to observe significant effects on cell proliferation and viability.
-
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and use non-linear regression to calculate the IC₅₀ value.
Data Presentation and Interpretation
Data should be summarized in a table to facilitate comparison across cell lines. The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value indicates greater selectivity for cancer cells.
| Cell Line | Cell Type | Hypothetical IC₅₀ (µM) | Hypothetical Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 8.5 | 5.3 |
| HepG2 | Liver Cancer | 12.2 | 3.7 |
| HEK293 | Normal Kidney | 45.1 | - |
A hypothetical SI > 2 is generally considered a good starting point for further investigation.
Phase 2: Mechanistic Elucidation
With foundational activity established, the next phase investigates the how. Based on our structural hypothesis, we will explore two primary mechanistic pathways: anticancer (kinase inhibition) and anti-inflammatory.
Anticancer Mechanism: Kinase Inhibition
Protein kinases are critical regulators of cell proliferation and survival, and their dysregulation is a hallmark of cancer.[19] Thiazole derivatives are well-documented kinase inhibitors, with specific activity reported against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt.[7][20][21][22]
4.1.1 Protocol: In-Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
Commercially available kinase assay kits (e.g., ADP-Glo™) provide a robust platform for this analysis.
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific kinase enzyme (e.g., recombinant human VEGFR-2), its substrate peptide, and ATP.
-
Compound Addition: Add the test compound across a range of concentrations. Include a known inhibitor (e.g., Sorafenib) as a positive control and a vehicle-only control.[20]
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
Signal Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) which terminates the kinase reaction and depletes the remaining ATP. Then, add a second reagent that converts the newly generated ADP into a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.
-
Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value.
| Kinase Target | Hypothetical IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |
| VEGFR-2 | 0.15 | Sorafenib | 0.059[20] |
| Akt | 4.60 | Staurosporine | 0.008 |
Anti-inflammatory Mechanism: COX/LOX Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. Related thiophene-thiazole compounds have demonstrated potent and selective inhibition of COX-2.[9][10][11] Investigating this pathway is therefore a high-priority.
4.2.1 Protocol: In-Vitro COX/LOX Enzyme Inhibition Assay
Fluorometric or colorimetric inhibitor screening kits are commercially available for this purpose.
-
Enzyme Preparation: Reconstitute purified ovine COX-1, human recombinant COX-2, or soybean 5-LOX enzyme according to the manufacturer's protocol.
-
Reaction Setup: In a 96-well plate, add assay buffer, heme (for COX enzymes), and the respective enzyme.
-
Compound Addition: Add the test compound across a range of concentrations. Include selective inhibitors as positive controls (e.g., Aspirin for COX-1, Celecoxib for COX-2, Zileuton for 5-LOX).[10][11]
-
Substrate Addition: Initiate the reaction by adding arachidonic acid and a probe that fluoresces upon oxidation.
-
Data Acquisition: Measure the fluorescence kinetically over 5-10 minutes. The slope of the line represents the rate of enzyme activity.
-
Analysis: Calculate the percent inhibition of the reaction rate for each concentration and determine the IC₅₀ values.
| Enzyme Target | Hypothetical IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| COX-1 | 35.2 | 117.3 |
| COX-2 | 0.30 | |
| 5-LOX | 25.8 |
Interpretation Note: A high COX-1/COX-2 selectivity index (>>10) is desirable, as selective COX-2 inhibition is associated with anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10]
Future Directions and Conclusion
The preliminary in-vitro data gathered through this guided workflow will provide a robust foundation for decision-making.
-
If the compound shows high, selective cytotoxicity and potent kinase inhibition, future work should focus on apoptosis confirmation (e.g., Annexin V/PI staining)[16], cell cycle analysis, and subsequent evaluation in animal models of cancer.
-
If the compound demonstrates potent and selective COX-2 inhibition, the next steps would involve measuring its effect on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages[6][23] and advancing to in-vivo models of inflammation, such as the carrageenan-induced paw edema model.[24][25]
This technical guide outlines a logical, multi-faceted approach to the initial characterization of this compound. By progressing from broad cytotoxicity screening to focused, hypothesis-driven mechanistic studies, researchers can efficiently and effectively determine the therapeutic potential of this novel chemical entity.
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Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs. Taylor & Francis Online. Available from: [Link]
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. Available from: [Link]
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed. Available from: [Link]
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Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). ResearchGate. Available from: [Link]
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A Technical Guide to the Solubility and Stability Profiling of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine
Abstract
In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, offering a diverse chemical space for designing novel therapeutic agents.[1][2] The 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine moiety, incorporating both thiophene and aminothiazole scaffolds, represents a class of molecules with significant potential.[3][4] However, realizing this potential is contingent upon a thorough understanding of its fundamental physicochemical properties, primarily aqueous solubility and chemical stability. Poor solubility can severely hamper biological assays, limit oral bioavailability, and create significant formulation challenges, while instability can compromise a drug's safety, efficacy, and shelf-life.[5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. It details field-proven experimental protocols, explains the causality behind methodological choices, and is grounded in authoritative regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.
Introduction: The Critical Role of Physicochemical Characterization
The journey of a drug candidate from discovery to market is fraught with challenges, many of which are rooted in suboptimal physicochemical properties.[7] For a molecule like this compound, its efficacy is not solely dependent on its interaction with a biological target but also on its ability to reach that target in a sufficient concentration. This is where solubility and stability become gatekeepers of success.
-
Solubility directly influences a compound's performance in a multitude of settings, including high-throughput screening, in vitro ADME assays, and formulation for in vivo studies.[8][9] Low aqueous solubility can lead to underestimated potency in biological assays and poor absorption from the gastrointestinal tract, ultimately reducing bioavailability.[6][9]
-
Stability determines the integrity of the active pharmaceutical ingredient (API) over time.[10] Degradation can lead to a loss of potency and, more critically, the formation of potentially toxic impurities.[5] Understanding a molecule's degradation pathways is essential for developing robust formulations, defining storage conditions, and ensuring patient safety.[11]
This document outlines a systematic approach to characterize these two critical attributes for this compound, providing both the "how" and the "why" for each experimental stage.
Compound Properties
A foundational step in any characterization is to collate the known molecular properties.
| Property | Value | Source |
| Chemical Name | 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-ylamine | - |
| Molecular Formula | C₉H₁₀N₂S₂ | [12][13][14] |
| Molecular Weight | 210.32 g/mol | [12][13][14] |
| CAS Number | 524932-70-5 | [12][14] |
Aqueous Solubility Profiling
Aqueous solubility can be assessed under two distinct conditions: kinetic and thermodynamic. The choice between them is dictated by the stage of drug development.[9] Kinetic solubility is ideal for rapid, early-stage screening, while thermodynamic solubility provides a more definitive, equilibrium-based value crucial for later-stage development and formulation.[6][8]
Differentiating Kinetic and Thermodynamic Solubility
-
Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from an aqueous solution that has been rapidly diluted from a high-concentration organic stock (typically DMSO).[9] This method is fast, requires minimal compound, and mimics the conditions of many in vitro biological assays, making it highly relevant for early discovery.[7][15][16]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[6] The measurement requires longer incubation times (often 24 hours or more) and is the gold standard for pre-formulation and understanding bioavailability.[17]
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for determining both kinetic and thermodynamic solubility.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Protocol 1: Kinetic Solubility via Shake-Flask Method
This protocol is designed for rapid assessment and is well-suited for high-throughput formats.[16]
-
Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.[16]
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.[18]
-
Incubation Mixture: In duplicate, add 10 µL of the DMSO stock solution to 490 µL of the PBS buffer in 1.5 mL microcentrifuge tubes. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 400 µM.[16]
-
Equilibration: Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at room temperature (25°C).[15][16]
-
Separation: After incubation, separate any precipitate by centrifuging the tubes at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering through a 0.45 µm filter plate.[15][16]
-
Quantification: Carefully transfer the supernatant to a new tube. Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and PBS. Analyze the supernatant and standards via LC-MS/MS or HPLC-UV to determine the concentration of the dissolved compound.[15][19]
Protocol 2: Thermodynamic Solubility via Shake-Flask Method
This protocol determines the equilibrium solubility, providing a more accurate value for formulation development.[20][17]
-
Sample Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a 1.5 mL glass vial.[20]
-
Buffer Addition: Add 1 mL of the desired aqueous buffer (e.g., 0.1 M phosphate buffer at pH 7.4) to the vial. Rationale: Using the solid powder directly avoids the co-solvent effects of DMSO and allows a true equilibrium to be established between the solid and dissolved states.
-
Equilibration: Seal the vials and incubate in a thermomixer or on a vial roller system at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[6][20]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Filter the supernatant through a low-binding 0.22 µm syringe filter to remove all undissolved particles.[8] Critical Step: Ensure the filtration step does not introduce artifacts. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
Quantification: Prepare a standard curve from a known concentration stock solution. Analyze the clear filtrate by a validated HPLC-UV or LC-MS method to determine the precise concentration of the dissolved compound.[6][17]
Anticipated Data Presentation
Solubility data should be reported clearly, specifying the method and conditions.
| Method | pH | Temperature (°C) | Incubation Time | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | 7.4 | 25 | 2 h | [Experimental Value] | [Calculated Value] |
| Thermodynamic | 5.0 | 37 | 24 h | [Experimental Value] | [Calculated Value] |
| Thermodynamic | 7.4 | 37 | 24 h | [Experimental Value] | [Calculated Value] |
Stability Assessment: A Phased Approach
Stability testing provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[10] The process begins with aggressive forced degradation studies and progresses to long-term studies under ICH-prescribed conditions.[21][22]
Phase 1: Forced Degradation (Stress Testing)
The primary purpose of forced degradation is to deliberately stress the compound to identify likely degradation products, establish degradation pathways, and validate the specificity of the analytical methods used for stability testing.[5][11][23] The goal is to achieve a target degradation of 5-20% of the active ingredient; over-stressing can lead to secondary degradation products not relevant to real-world storage conditions.[24][25]
Experimental Workflow for Forced Degradation
Caption: Systematic Workflow for Forced Degradation Studies.
Protocols for Forced Degradation Studies
A stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) capable of separating the parent compound from all potential degradants must be used for analysis.[26]
-
Acid & Base Hydrolysis:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
For acid hydrolysis, mix the solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[24]
-
For base hydrolysis, mix with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.[24]
-
Incubate samples at an elevated temperature (e.g., 60°C) and analyze at various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, neutralize the aliquot before injection into the HPLC system.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add hydrogen peroxide to a final concentration of ~3%.[25]
-
Store the solution at room temperature, protected from light.
-
Analyze at appropriate time intervals (oxidation can be rapid, so shorter time points like 0.5, 1, 2, and 6 hours may be necessary).[24]
-
-
Thermal Degradation (Thermolysis):
-
Expose the solid compound to dry heat (e.g., 80°C).
-
Separately, expose a solution of the compound to the same temperature.
-
Analyze at set time points to assess both solid-state and solution stability.
-
-
Photostability Testing:
-
Following ICH Q1B guidelines, expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy.[27][28][29]
-
A parallel set of samples ("dark controls") should be wrapped in aluminum foil to shield them from light while being exposed to the same temperature and humidity conditions.[30]
-
Analyze the light-exposed and dark control samples to differentiate between light-induced and thermally-induced degradation.[30]
-
Anticipated Data Presentation
Results should be tabulated to compare the compound's lability under different stress conditions.
| Stress Condition | Time | % Assay of Parent Compound | % Degradation | No. of Degradants |
| Control | 24 h | 100% | 0% | 0 |
| 0.1 M HCl, 60°C | 24 h | [Value] | [Value] | [Value] |
| 0.1 M NaOH, 60°C | 24 h | [Value] | [Value] | [Value] |
| 3% H₂O₂, RT | 8 h | [Value] | [Value] | [Value] |
| Thermal (Solid), 80°C | 48 h | [Value] | [Value] | [Value] |
| Photolytic (ICH Q1B) | - | [Value] | [Value] | [Value] |
Phase 2: ICH Stability Studies (Long-Term & Accelerated)
Once the intrinsic stability is understood from forced degradation, formal stability studies are conducted on at least one batch of the drug substance.[21][27] These studies are designed to establish a re-test period or shelf life.[10]
-
Long-Term Stability: Testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated Stability: Testing is conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[21]
Significant changes in the accelerated study would trigger testing at an intermediate condition (e.g., 30°C / 65% RH).[21] These studies require a validated, stability-indicating analytical method and are a cornerstone of any regulatory submission.[22][31]
Conclusion
A comprehensive evaluation of the solubility and stability of this compound is not merely a data-gathering exercise; it is a fundamental component of risk mitigation in drug development. By employing the systematic approaches and protocols detailed in this guide—from rapid kinetic solubility screens to rigorous ICH-compliant stability trials—researchers can build a robust data package. This data will be instrumental in making informed decisions regarding lead candidate selection, guiding formulation development to enhance bioavailability, and ultimately ensuring the development of a safe, stable, and effective therapeutic product.
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ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from ICH Harmonised Tripartite Guideline.[27]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm.[18]
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Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from Scribd.[21]
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Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed.[8]
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Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine.[15]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH.[23]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA.[22]
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European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from EMA.[31]
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SGS. (n.d.). Photostability. Retrieved from SGS.[28]
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protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from protocols.io.[20]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from protocols.io.[16]
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Slideshare. (2012). Ich guidelines for stability studies 1. Retrieved from Slideshare.[32]
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Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from Q1 Scientific.[29]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from ACD/Labs.[5]
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ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from ICH.[10]
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Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from Veeprho.[24]
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Pharmaceutical Technology. (2015). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from Pharmaceutical Technology.[25]
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Pharmaffiliates. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from Pharmaffiliates.[7]
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Labsolu. (n.d.). 4-(5-Ethylthiophen-2-yl)thiazol-2-ylamine. Retrieved from Labsolu.[12]
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ChemicalBook. (n.d.). 4-(5-ETHYL-THIOPHEN-2-YL)-THIAZOL-2-YLAMINE Product Description. Retrieved from ChemicalBook.[13]
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Biosynth. (n.d.). 4-(5-Ethylthiophen-2-yl)thiazol-2-ylamine, min 95%, 1 gram. Retrieved from Biosynth.[14]
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Vitaku, E., et al. (2014). Heterocycles in Medicinal Chemistry. NIH.[1]
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WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved from WuXi AppTec.[9]
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PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine. Retrieved from PubChem.[34]
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Santa Cruz Biotechnology. (n.d.). 4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine. Retrieved from SCBT.[35]
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MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from MDPI.[2]
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ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). Retrieved from ResearchGate.[36]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from MDPI.[3]
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Frontiers. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from Frontiers.[37]
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Methodological & Application
Laboratory synthesis of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine protocol
An Application Note and Protocol for the Laboratory Synthesis of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed guide for the laboratory synthesis of this compound, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure found in numerous pharmacologically active agents.[1][2] This protocol outlines a robust two-step synthetic route commencing with the preparation of a key α-haloketone intermediate, followed by the classic Hantzsch thiazole synthesis.[3][4] The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. All protocols are designed to be self-validating through clear characterization checkpoints.
Introduction and Strategic Overview
The 1,3-thiazole ring system is a cornerstone of many therapeutic agents, valued for its diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][3][5] The target molecule, this compound, combines this potent thiazole core with a substituted thiophene moiety, another heterocycle of significant pharmacological interest.[6]
Our synthetic strategy is centered around the Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole ring.[4][7] This approach involves the cyclocondensation of an α-haloketone with a thioamide. In this specific application, thiourea serves as the thioamide component to furnish the 2-amino substitution.
The synthesis is logically divided into two primary stages:
-
Synthesis of the α-Haloketone Intermediate: Preparation of 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one. This key intermediate is not commonly available commercially and must be synthesized from 1-(5-ethylthiophen-2-yl)ethan-1-one.
-
Hantzsch Thiazole Cyclization: Reaction of the synthesized α-bromoketone with thiourea to yield the final target compound.
This document provides a step-by-step protocol for each stage, complete with mechanistic insights, safety protocols, and characterization guidelines.
Synthesis Pathway and Mechanistic Insights
The overall synthetic pathway is depicted below. The process begins with the α-bromination of a suitable acetylated ethylthiophene, followed by the cyclization reaction.
Step 1: Synthesis of 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one (Intermediate 2)
The initial step requires the synthesis of the α-bromoketone. This is typically achieved by the bromination of the corresponding ketone, 1-(5-ethylthiophen-2-yl)ethan-1-one (1 ), at the alpha-carbon position. The reaction proceeds via an enol or enolate intermediate, which attacks molecular bromine. Acetic acid is often used as a solvent as it facilitates the enolization.
Step 2: Hantzsch Thiazole Synthesis (Final Product 3)
This is the core cyclization step. The mechanism, as established by Hantzsch, begins with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom in the α-bromoketone (2 ).[4][8] This SN2 reaction forms an isothiouronium salt intermediate. Subsequently, an intramolecular condensation occurs where one of the amino groups attacks the carbonyl carbon, followed by a dehydration step to form the five-membered thiazole ring. The aromaticity of the final thiazole product is a significant driving force for this dehydration.[8] The reaction is typically run in a protic solvent like ethanol and may require heating to proceed at a practical rate.[7] Upon completion, the initial product is often the hydrobromide salt, which is then neutralized with a weak base to precipitate the free amine product.[8]
Experimental Protocols
Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1-(5-Ethylthiophen-2-yl)ethan-1-one | ≥97% | Commercially Available |
| Bromine (Br₂) | Reagent Grade | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Thiourea | ≥99% | Commercially Available |
| Ethanol (Absolute) | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Standard Glassware | - | - |
| Magnetic Stirrer with Hotplate | - | - |
| Rotary Evaporator | - | - |
| Büchner Funnel and Flask | - | - |
Workflow Visualization
A diagram illustrating the complete two-step synthesis workflow is provided below.
Caption: Workflow for the synthesis of the target compound.
Protocol for Step 1: Synthesis of 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one (2)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-(5-ethylthiophen-2-yl)ethan-1-one (1 ) (5.00 g, 32.4 mmol).
-
Dissolve the ketone in 30 mL of glacial acetic acid.
-
Cool the flask in an ice bath.
-
Prepare a solution of bromine (1.66 mL, 5.18 g, 32.4 mmol) in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred ketone solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil, 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one (2 ), is typically used in the next step without further purification. Expected yield: ~6.8 g (90%).
Protocol for Step 2: Synthesis of this compound (3)
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the crude 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one (2 ) (approx. 29.2 mmol) and thiourea (2.45 g, 32.1 mmol, 1.1 equivalents).
-
Add 100 mL of absolute ethanol to the flask.
-
Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction should be monitored by TLC.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until the pH of the solution is ~8. This neutralizes the hydrobromide salt of the product, causing the free amine to precipitate.[8]
-
Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water (3 x 20 mL) and then a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield this compound (3 ).
-
The product can be further purified by recrystallization from ethanol if necessary. Expected yield: ~4.7 g (76% over two steps).
| Parameter | Step 1 (Bromination) | Step 2 (Cyclization) |
| Starting Material | 1-(5-Ethylthiophen-2-yl)ethan-1-one | 2-bromo-1-(5-ethylthiophen-2-yl)ethan-1-one |
| Amount (mmol) | 32.4 | ~29.2 |
| Key Reagent | Bromine | Thiourea |
| Molar Ratio | 1.0 : 1.0 | 1.0 : 1.1 |
| Solvent | Glacial Acetic Acid | Ethanol |
| Temperature | 0 °C to RT | Reflux (~78 °C) |
| Reaction Time | ~2.5 hours | 4-6 hours |
| Typical Yield | ~90% (Crude) | ~85% |
Characterization and Validation
The identity and purity of the final product, this compound (MW: 210.32 g/mol )[9], should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl group protons (a triplet and a quartet), aromatic protons on the thiophene and thiazole rings, and a broad singlet for the -NH₂ protons which is exchangeable with D₂O.[8][10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the carbons of the ethyl group, the two heterocyclic rings, and the C-NH₂ carbon.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (m/z = 210 or 211).[10][11]
-
Melting Point: A sharp melting point range indicates high purity of the crystalline solid.
Safety and Handling
-
Bromoacetyl bromide/Bromine: These reagents are highly corrosive, toxic, and lachrymatory.[12][13] They cause severe skin burns and eye damage. Always handle them in a fume hood with extreme caution, wearing heavy-duty gloves and face protection.
-
Thiourea: Thiourea is a suspected carcinogen and may cause harm to the unborn child.[14][15] Avoid inhalation of dust and direct contact.
-
Solvents: Acetic acid is corrosive. Ethanol and diethyl ether are highly flammable. Keep away from ignition sources.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.
References
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Development of analytical methods for 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine quantification
Application Note: AN-040521
Development and Validation of Analytical Methods for the Quantification of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the accurate quantification of this compound, a molecule of significant interest in pharmaceutical research and development. We present two robust analytical approaches: a high-specificity High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a rapid, high-throughput UV-Vis Spectrophotometric method. Each protocol is detailed with step-by-step instructions, from sample preparation to data analysis. The causality behind critical experimental choices is explained to empower researchers to adapt these methods. Furthermore, a complete validation strategy is outlined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability, accuracy, and precision of the obtained results.[1][2][3][4]
Introduction
This compound (Molecular Formula: C₉H₁₀N₂S₂, Molecular Weight: 210.32 g/mol ) is a heterocyclic compound incorporating both thiophene and thiazole moieties.[5] The presence of such scaffolds is common in pharmacologically active molecules, making precise and reliable quantification essential throughout the drug development lifecycle—from discovery and process development to quality control of the final product. The development of validated, robust analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring that data is accurate and reproducible.
This application note addresses the need for well-documented analytical procedures by providing two distinct, validated methods tailored for different laboratory needs. The primary method, Reversed-Phase HPLC (RP-HPLC), offers high selectivity and is ideal for complex matrices. The secondary method, UV-Vis Spectrophotometry, serves as a simpler, faster alternative for screening or for samples with minimal interfering components.
Physicochemical Properties & Analytical Considerations
Understanding the analyte's properties is foundational to method development.
-
Structure: The molecule contains two aromatic heterocyclic rings (thiophene and thiazole) and a primary amine group.
-
Chromophores: The conjugated system of the thiophene and thiazole rings results in strong ultraviolet (UV) absorbance, making UV-based detection highly suitable.[6][7]
-
Solubility: The compound is expected to be soluble in common organic solvents such as acetonitrile, methanol, and DMSO.
-
pKa: The basicity of the 2-amino-thiazole group is a critical parameter. Controlling the pH of the mobile phase in HPLC is essential to ensure a consistent ionization state, leading to sharp, symmetrical peaks and reproducible retention times.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the accurate and specific quantification of this compound. RP-HPLC is the gold standard for separating, identifying, and quantifying components in a mixture.[8][9][10] The use of a C18 column provides excellent retention for moderately non-polar compounds like the target analyte.
Rationale for Method Parameters
-
Column: A C18 stationary phase is selected for its hydrophobic character, which interacts effectively with the non-polar ethylthiophene portion of the analyte.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The phosphate buffer is crucial for maintaining a constant pH (e.g., pH 3.0), which protonates the primary amine on the thiazole ring. This suppresses silanol interactions on the column and ensures a single, sharp peak shape.
-
Detection Wavelength (λmax): The optimal wavelength for detection is determined by performing a UV scan of the analyte using a Photodiode Array (PDA) detector. Thiophene and thiazole derivatives typically exhibit strong absorbance between 250 nm and 330 nm.[6][11][12] For this protocol, we will use a hypothetical λmax of 285 nm, which should be confirmed experimentally.
Experimental Protocol: HPLC-UV Quantification
Instrumentation & Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate (KH₂PO₄) and phosphoric acid.
Step-by-Step Protocol:
-
Mobile Phase Preparation (70:30 ACN:Buffer):
-
Buffer (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Final Mobile Phase: Mix 700 mL of acetonitrile with 300 mL of the prepared phosphate buffer. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the Stock Solution.
-
-
Working Standard Solutions (Calibration Curve):
-
Perform serial dilutions of the Stock Solution with the mobile phase to prepare a series of at least five calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve/extract with a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Vortex/sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 1 .
-
-
Data Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Quantify the analyte concentration in the samples using the equation from the calibration curve.
-
Data Presentation: HPLC Parameters
Table 1: Optimized HPLC-UV Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ (pH 3.0) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or PDA |
| Detection Wavelength | 285 nm (Verify with PDA scan) |
| Run Time | 10 minutes |
Visualization: HPLC Workflow
Caption: Key parameters for analytical method validation based on ICH Q2(R1).
Validation Protocols
1. Specificity:
-
Protocol: Analyze a blank sample (matrix without analyte) and a placebo sample. No interfering peaks should be observed at the retention time of the analyte. Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate the analyte from its degradation products.
-
Acceptance Criteria: The peak for the analyte should be pure and free from co-eluting peaks.
2. Linearity:
-
Protocol: Analyze the five calibration standards (from the suggested 1-100 µg/mL range) in triplicate. Plot the average peak area against the concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
3. Range:
-
Protocol: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.
-
Acceptance Criteria: Typically 80% to 120% of the target test concentration.
4. Accuracy:
-
Protocol: Perform a recovery study by spiking the analyte into a blank matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
5. Precision:
-
Protocol:
-
Repeatability (Intra-assay): Perform six replicate injections of a standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.
6. Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Protocol: Calculate based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
(Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
-
-
Acceptance Criteria: LOQ should be confirmed by analyzing a standard at the calculated concentration and ensuring acceptable accuracy and precision.
Summary of Typical Validation Results
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
|---|---|---|
| 1.0 | 25,150 | 1.5 |
| 10.0 | 253,800 | 0.8 |
| 25.0 | 632,100 | 0.5 |
| 50.0 | 1,271,500 | 0.3 |
| 100.0 | 2,545,000 | 0.2 |
| Regression Results | y = 25410x + 1250 | r² = 0.9998 |
Table 3: Example Accuracy and Precision Data
| Parameter | Level | Results | Acceptance Criteria |
|---|---|---|---|
| Accuracy | 50% Conc. | Mean Recovery = 99.5% | 98.0% - 102.0% |
| 100% Conc. | Mean Recovery = 100.8% | ||
| 150% Conc. | Mean Recovery = 101.2% | ||
| Precision | Repeatability | %RSD = 0.75% (n=6) | ≤ 2.0% |
| Intermediate | %RSD = 1.32% (n=6) | ≤ 2.0% | |
| Sensitivity | LOD | 0.1 µg/mL (Calculated) | - |
| | LOQ | 0.3 µg/mL (Calculated) | - |
Conclusion
This application note provides two distinct, robust, and reliable methods for the quantification of this compound. The HPLC-UV method offers high specificity and is suitable for complex sample matrices, while the UV-Vis spectrophotometric method serves as a rapid screening tool. The detailed protocols and the comprehensive validation strategy grounded in ICH guidelines ensure that these methods can be readily implemented in a research or quality control setting, providing data that is both accurate and trustworthy.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters Source: Analyst (RSC Publishing) URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: Separation of Thiazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State Source: National Institutes of Health (NIH) URL: [Link]
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Title: How to measure aromatic amine compounds using uv/visible spectrophotometer? Source: ResearchGate URL: [Link]
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Title: Spectroscopy Aromatic Amino Acids Source: Hydrodynamic Methods, University of Montana URL: [Link]
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Title: Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole Source: ResearchGate URL: [Link]
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Title: VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N Source: Rasayan Journal of Chemistry URL: [Link]
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Title: Thiophene Source: SIELC Technologies URL: [Link]
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Title: GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) Source: ResearchGate URL: [Link]
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Title: The Ultraviolet Spectra of the Thiophene Derivatives Source: J-STAGE URL: [Link]
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Title: GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) Source: PubMed URL: [Link]
-
Title: 4-Ethyl-5-methyl-1,3-thiazol-2-amine Source: PubChem URL: [Link]
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Title: Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry Source: ACS Publications URL: [Link]
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Title: Solvent Effects on the UV-visible Absorption Spectra of some New Thienylazo-thiazole and Thienylazo-thiophene Dyes Source: ResearchGate URL: [Link]
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Title: 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine Source: PubChem URL: [Link]
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Title: Pyrano[2,3-D]Thiazole: Synthesis Source: To Chemistry Journal URL: [Link]
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Title: The absorption spectra of some thiazines and thiazoles Source: Journal of the Chemical Society B: Physical Organic URL: [Link]
-
Title: Thiophene - Optional[UV-VIS] - Spectrum Source: SpectraBase URL: [Link]
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Title: Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5) Source: ResearchGate URL: [Link]
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Title: Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity Source: Chemical Review and Letters URL: [Link]
-
Title: Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method Source: MDPI URL: [Link]
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Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors Source: ACS Omega URL: [Link]
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Title: Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid Source: National Institutes of Health (NIH) URL: [Link]
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Title: Analytical methods for the determination of pharmaceuticals in aqueous environmental samples Source: csbsju.edu URL: [Link]
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Title: Analytical Methods Source: Universidad de Zaragoza URL: [Link]
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Title: Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies Source: Frontiers URL: [Link]
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Title: 4-(4-Chlorothiophen-2-yl)-5-(4-nitrosopiperazin-1-yl)thiazol-2-amine Source: Pharmaffiliates URL: [Link]
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Application Note & Protocol Guide: Formulation Strategies for 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine (ETC-TA) in Preclinical In-Vivo Studies
Here are the detailed Application Notes and Protocols for the formulation of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine for in-vivo studies.
Abstract: The successful in-vivo evaluation of novel chemical entities is fundamentally dependent on the development of an appropriate drug delivery system. This is particularly challenging for compounds with poor aqueous solubility, a common characteristic of new drug candidates emerging from discovery programs.[1][2] This guide provides a comprehensive framework for the formulation of this compound (herein referred to as ETC-TA), a heterocyclic compound with structural motifs suggesting low water solubility. We will operate under the working assumption that ETC-TA is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[2][3] This document details a systematic approach, from initial physicochemical characterization to the development and validation of various formulation types, including co-solvent systems, cyclodextrin complexes, and lipid-based formulations, ensuring reliable and reproducible exposure in preclinical animal models.
Section 1: Foundational Pre-formulation Assessment
Rationale: A thorough understanding of the physicochemical properties of ETC-TA is the cornerstone of a rational formulation design. These initial studies dictate the most viable formulation strategies, saving significant time and resources by avoiding unsuitable approaches.
Physicochemical Characterization
The first step is to quantify the key properties of the Active Pharmaceutical Ingredient (API).
| Property | Analytical Method | Rationale & Importance | Target Value/Information |
| Aqueous Solubility | Shake-flask method with HPLC-UV analysis | Determines the intrinsic solubility in physiological media (pH 1.2, 4.5, 6.8). A solubility of <10 µg/mL indicates a need for enabling formulations. | Solubility (µg/mL) at various pH |
| LogP / LogD | HPLC-based or computational (e.g., ALOGPS) | Predicts the lipophilicity of the compound. High LogP (>3) suggests suitability for lipid-based formulations.[4] | LogP value and LogD at pH 7.4 |
| pKa | Potentiometric titration or capillary electrophoresis | Identifies ionizable groups. The pKa determines how solubility changes with pH, influencing vehicle selection (e.g., pH adjustment). | pKa value(s) |
| Solid-State Properties | DSC, TGA, XRPD | Determines melting point, thermal stability, and crystallinity. The presence of a stable, high-melting-point crystal form can pose dissolution challenges. | Melting Point (°C), Crystalline/Amorphous |
| Molecular Weight | Mass Spectrometry | C9H10N2S2: 210.32 g/mol [5] | 210.32 g/mol |
Protocol: Aqueous Solubility Screening
-
Prepare buffers at pH 1.2 (Simulated Gastric Fluid), pH 4.5, and pH 6.8 (Simulated Intestinal Fluid).
-
Add an excess amount of ETC-TA powder (e.g., 5-10 mg) to 1 mL of each buffer in separate glass vials.
-
Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the compound).
-
Quantify the concentration of dissolved ETC-TA in the filtrate using a validated HPLC-UV method.
Section 2: Formulation Strategy Selection
Rationale: No single formulation approach is universally optimal. The choice depends on the pre-formulation data, the intended route of administration, the required dose level, and the stage of development. For early preclinical studies, simple and robust formulations are often preferred.[6]
The following workflow provides a logical path for selecting an appropriate formulation strategy.
Caption: Formulation strategy selection workflow for ETC-TA.
Approach A: Co-solvent / Surfactant Systems
-
Expertise & Causality: This is often the fastest approach for early-stage studies. Co-solvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG) work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[7][8] However, a major risk is drug precipitation upon administration when the formulation is diluted by gastrointestinal fluids.[6] Incorporating a surfactant (e.g., Polysorbate 80, Cremophor® EL) can mitigate this by forming micelles that entrap the drug, improving its kinetic solubility and preventing precipitation.[7][9]
Approach B: Cyclodextrin-Based Formulations
-
Expertise & Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[10][11][12] They can encapsulate poorly soluble "guest" molecules like ETC-TA, forming an inclusion complex that has significantly higher aqueous solubility.[13][14] This is an excellent strategy for achieving true solutions of insoluble compounds. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in preclinical studies due to its high water solubility and favorable safety profile.[15]
Approach C: Lipid-Based Formulations (SMEDDS)
-
Expertise & Causality: For highly lipophilic compounds (LogP > 3), lipid-based systems are highly effective.[4] Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media (like GI fluids), spontaneously form fine oil-in-water microemulsions.[9][16][17] This formulation presents the drug in a solubilized state within fine lipid droplets, which can enhance absorption through the intestinal lymphatic system, potentially bypassing first-pass metabolism.[4][18][19]
Section 3: Detailed Formulation Protocols
Trustworthiness: These protocols are designed as self-validating systems. Each includes steps for visual inspection and concentration verification to ensure the final product meets specifications before administration. For parenteral administration, all formulations must be sterile-filtered.[20][21][22]
Protocol: Preparation of a Co-solvent/Surfactant Vehicle (10% DMSO / 40% PEG 400 / 50% Water)
-
Vehicle Preparation: In a sterile container, add 4.0 mL of PEG 400. Add 1.0 mL of Dimethyl Sulfoxide (DMSO). Mix thoroughly. Slowly add 5.0 mL of sterile Water for Injection while mixing to create a total of 10 mL of vehicle.
-
Solubility Test: Weigh a small amount of ETC-TA (e.g., 20 mg) and add it to 1 mL of the vehicle. Vortex and sonicate gently to determine the approximate maximum solubility.
-
Dosing Formulation Preparation (Target: 5 mg/mL):
-
Weigh 50 mg of ETC-TA into a sterile glass vial.
-
Add 1.0 mL of DMSO and vortex until the compound is fully dissolved. This step creates a pre-concentrate.
-
Add 4.0 mL of PEG 400 and mix thoroughly.
-
Slowly add the remaining 5.0 mL of water while vortexing to prevent precipitation.
-
-
Quality Control:
-
Visually inspect the final formulation. It should be a clear, particle-free solution.
-
Measure the pH to ensure it is within a physiologically acceptable range (typically 5-8 for oral dosing).
-
Take an aliquot for concentration verification via HPLC-UV analysis. The concentration should be within ±10% of the target (e.g., 4.5 - 5.5 mg/mL).
-
Protocol: Preparation of a Cyclodextrin Inclusion Complex (20% HP-β-CD)
-
Vehicle Preparation: Weigh 2.0 g of HP-β-CD into a sterile container. Add sterile water to a final volume of 10 mL. Mix until the HP-β-CD is fully dissolved. This creates a 20% (w/v) solution.
-
Solubility Test: Add an excess of ETC-TA to 1 mL of the 20% HP-β-CD solution and agitate for 24 hours to determine the solubility enhancement.
-
Dosing Formulation Preparation (Target: 2 mg/mL):
-
Weigh 20 mg of ETC-TA into a sterile glass vial.
-
Add 10 mL of the pre-warmed (40-50°C) 20% HP-β-CD solution. Warming can accelerate complexation.
-
Vortex and/or sonicate the mixture for 30-60 minutes until the ETC-TA is completely dissolved.
-
Allow the solution to cool to room temperature.
-
-
Quality Control:
-
Visually inspect for clarity and absence of particulates.
-
Verify the concentration via HPLC-UV analysis (±10% of target).
-
Protocol: Preparation of a SMEDDS Formulation
-
Excipient Screening: Screen the solubility of ETC-TA in various oils (e.g., Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP) to identify components that can dissolve the highest amount of the drug.
-
Formulation Development: Based on screening, prepare a test formulation. An example composition is:
-
Oil: Labrafil® M 1944 CS (30% w/w)
-
Surfactant: Kolliphor® EL (50% w/w)
-
Co-solvent: Transcutol® HP (20% w/w)
-
-
Dosing Formulation Preparation (Target: 20 mg/g):
-
Weigh 200 mg of ETC-TA into a glass vial.
-
Add 2.0 g of Transcutol® HP and mix until the drug is dissolved.
-
Add 5.0 g of Kolliphor® EL and mix thoroughly.
-
Add 3.0 g of Labrafil® M 1944 CS and mix until a homogenous, clear, yellowish mixture is formed. This results in 10 g of the SMEDDS pre-concentrate.
-
-
Quality Control:
-
Self-Emulsification Test: Add one drop of the SMEDDS pre-concentrate to 100 mL of water. It should rapidly disperse and form a clear or slightly bluish microemulsion.
-
Droplet Size Analysis: Characterize the resulting microemulsion using dynamic light scattering (DLS) to ensure droplet sizes are in the nano-range (<200 nm).
-
Verify the concentration of ETC-TA in the pre-concentrate via HPLC-UV (±10% of target).
-
Caption: Mechanism of a Self-Microemulsifying Drug Delivery System (SMEDDS).
Section 4: Analytical Validation & Stability Assessment
Rationale: A formulation is only useful if the concentration of the active compound is known and stable for the duration of the experiment.[23][24] Stability testing is a regulatory expectation and ensures that the test system receives the intended dose.[25][26]
Protocol: HPLC-UV Method for Quantification
-
System: HPLC with a UV/Vis detector and a C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Set the UV detector to a wavelength of maximum absorbance for ETC-TA (e.g., 260 nm, determined by a UV scan).
-
Validation:
-
Linearity: Prepare a calibration curve from stock solutions of ETC-TA in a relevant solvent (e.g., DMSO or Acetonitrile) over the expected concentration range. The correlation coefficient (r²) should be >0.999.[27][28]
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. The mean concentration should be within 15% of the nominal value, and the coefficient of variation (CV%) should also be <15%.[27][29]
-
Protocol: Short-Term Formulation Stability
-
Study Design: Prepare the final dosing formulation as described in Section 3.
-
Storage Conditions: Aliquot the formulation into multiple vials and store them under conditions relevant to the study workflow.[25]
-
Bench-top (Ambient temperature, ~22°C)
-
Refrigerated (2-8°C)
-
-
Time Points: Analyze the concentration of ETC-TA at time points such as T=0, 2h, 4h, 8h, and 24h.
-
Analysis: At each time point, visually inspect the samples for any signs of precipitation or phase separation. Quantify the ETC-TA concentration using the validated HPLC method.
-
Acceptance Criteria: The formulation is considered stable if the concentration remains within 90-110% of the initial (T=0) concentration and no physical changes are observed.[23]
| Time Point | Storage Condition | Visual Appearance | Concentration (mg/mL) | % of Initial |
| 0 hr | N/A | Clear Solution | 5.02 | 100% |
| 4 hr | Ambient | Clear Solution | 4.98 | 99.2% |
| 24 hr | Ambient | Clear Solution | 4.91 | 97.8% |
| 24 hr | Refrigerated | Clear Solution | 5.05 | 100.6% |
Section 5: Considerations for In-Vivo Administration
-
Justification of Non-Pharmaceutical Grade Compounds: When using a compound synthesized for research, its use must be scientifically justified in the animal use protocol. The highest purity available should be used, and the formulation process must ensure the final product is safe for administration.[21][30][31]
-
Vehicle Tolerability: The chosen vehicle and all excipients must be well-tolerated by the animal species at the intended dose volume. Consult established guidelines for maximum recommended dosing volumes for the specific route (e.g., oral gavage in mice is typically limited to 10 mL/kg).
-
Sterility: For parenteral routes (e.g., intravenous, intraperitoneal), the final formulation must be sterile. This is typically achieved by filtering through a 0.22 µm sterile syringe filter.[22] For oral administration, sterility is not strictly required, but good aseptic technique should be used to prevent microbial contamination.[21]
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ResearchGate. (2024). Analytical method development and validation for the determination of triazole antifungals in biological matrices. [Link]
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PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine. [Link]
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University of Arizona Research, Innovation & Impact. (n.d.). The use of pharmaceutical-grade compounds in laboratory animals ensures that the compounds administered meet established standards of purity and composition. [Link]
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National Center for Biotechnology Information. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [Link]
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MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]
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University of California, Davis. (2024). Procedure: IACUC-09. [Link]
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Florida State University Office of Research. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Research Animals. [Link]
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ResearchGate. (2023). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). [Link]
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National Center for Biotechnology Information. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Use of Non-Pharmaceutical Grade Compounds in Animals. [Link]
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Troubleshooting & Optimization
Navigating the Stability of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, practical, and scientifically grounded information to anticipate and troubleshoot stability-related challenges during your experimental work. As Senior Application Scientists, we understand that robust stability data is the bedrock of successful drug development. This resource is structured to empower you with the knowledge to design meaningful stability studies, interpret your results accurately, and navigate the complexities of regulatory expectations.
Understanding the Molecule: Inherent Stability and Potential Liabilities
This compound is a heterocyclic compound featuring a thiazole ring, a thiophene ring, and a primary amine group. Each of these moieties contributes to its overall chemical reactivity and potential degradation pathways. The sulfur atoms in the thiophene and thiazole rings can be susceptible to oxidation, while the primary amine can be a site for various reactions, including oxidation and interactions with excipients. Understanding these structural features is the first step in designing a comprehensive stability testing program.
Frequently Asked Questions (FAQs) on Stability Testing
This section addresses common questions encountered during the stability assessment of this compound.
Q1: What are the primary degradation pathways I should be concerned about for this molecule?
Based on the structure of this compound, the most probable degradation pathways include:
-
Oxidation: The sulfur atoms in both the thiophene and thiazole rings are susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. The primary amine group can also undergo oxidation.
-
Hydrolysis: While thiazole and thiophene rings are generally stable to hydrolysis, the amine group could potentially be involved in hydrolytic degradation under extreme pH conditions, although this is less common for primary amines compared to esters or amides.[1]
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, leading to complex degradation pathways. It is crucial to evaluate the photostability of this compound.[2][3]
Q2: What are the standard ICH guidelines I need to follow for stability testing?
The International Council for Harmonisation (ICH) provides a framework for stability testing to ensure that drug substances and products are safe and effective throughout their shelf life.[4][5][6] The key guidelines to consult are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the core principles of stability testing, including the conditions for long-term, intermediate, and accelerated studies.[7][8]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: This document provides specific guidance on how to conduct photostability testing.[2][9][10][11]
Q3: How do I set up a forced degradation study for this compound?
Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[12][13][14] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[13][15]
Here is a recommended starting point for your forced degradation studies:
| Stress Condition | Recommended Parameters | Potential Degradants to Monitor |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolytic cleavage products |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolytic cleavage products |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Sulfoxides, sulfones, N-oxides |
| Thermal Degradation | 80°C for 48 hours (in solid state) | Thermally induced degradation products |
| Photostability | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light[3] | Photodegradation products |
It is crucial to aim for 5-20% degradation to ensure that the analytical methods are capable of detecting and quantifying the degradants without overwhelming the parent peak. [15]
Troubleshooting Guide
This section provides practical solutions to common problems you might encounter during your stability studies.
Problem 1: I'm not seeing any degradation under my forced degradation conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Solution:
-
Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., in 10°C steps).[16]
-
Increase Reagent Concentration: For acid, base, and oxidative studies, you can cautiously increase the concentration of the stressor.
-
Extend Exposure Time: If increasing temperature or concentration is not feasible, extend the duration of the study.
-
Change Solvent: For solution-state studies, ensure the compound is fully dissolved. If solubility is an issue, consider a co-solvent system, but be mindful that the solvent itself should not cause degradation.
-
Problem 2: I'm observing too much degradation, and the parent peak has disappeared.
-
Possible Cause: The stress conditions are too aggressive.
-
Solution:
-
Decrease Temperature: Lower the temperature of the study.
-
Reduce Reagent Concentration: Use a lower concentration of the acid, base, or oxidizing agent.
-
Shorten Exposure Time: Take time points at earlier intervals to capture the desired level of degradation.
-
Problem 3: My mass balance is poor (significantly less than 100%).
-
Possible Cause 1: Some degradation products may not be eluting from the HPLC column or are not being detected.
-
Solution:
-
Modify HPLC Method: Adjust the mobile phase composition, gradient, or column chemistry to ensure all components are eluted.
-
Use a Universal Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used in conjunction with a UV detector to detect compounds with poor or no UV chromophore.
-
-
Possible Cause 2: Volatile degradants may have formed and escaped.
-
Solution:
-
Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Possible Cause 3: The degradant may be precipitating out of solution.
-
Solution:
-
Visual Inspection: Carefully inspect the sample for any precipitates.
-
Solubility Studies: If precipitation is observed, investigate the solubility of the parent compound and its degradants in the stress medium.
-
Experimental Workflow and Protocols
To ensure consistency and reproducibility, we recommend following a structured workflow for your stability studies.
Caption: A typical workflow for conducting stability studies.
Detailed Protocol: Forced Degradation Under Oxidative Stress
This protocol provides a step-by-step guide for performing a forced degradation study using hydrogen peroxide.
Objective: To assess the susceptibility of this compound to oxidative degradation.
Materials:
-
This compound
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC grade Methanol
-
HPLC grade water
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
-
Stress Condition:
-
In a clean, labeled volumetric flask, add a known volume of the stock solution.
-
Add a calculated volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Dilute to the final volume with a mixture of methanol and water to maintain solubility.
-
Prepare a control sample without H₂O₂.
-
-
Incubation:
-
Store both the stressed sample and the control sample at room temperature, protected from light.
-
-
Time Points:
-
Withdraw aliquots from both the stressed and control samples at pre-determined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Quenching (Optional but Recommended):
-
To stop the reaction at each time point, you can add a quenching agent like sodium bisulfite. This should be validated to ensure it does not interfere with the analysis.
-
-
HPLC Analysis:
-
Analyze the samples at each time point using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Determine the relative retention times of the degradation products.
-
Calculate the mass balance to ensure all components are accounted for.
-
Troubleshooting Logic Diagram
When unexpected results arise, a systematic approach to troubleshooting is essential.
Caption: A logical flow for troubleshooting common stability study issues.
By following the guidance in this technical support center, you will be well-equipped to conduct robust stability studies for this compound, leading to a deeper understanding of its chemical behavior and ensuring the quality and safety of your potential drug product.
References
- Vertex AI Search. (2026). API Hydrolytic Stability Testing.
- U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.
- Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- RAPS. (2025). ICH releases overhauled stability guideline for consultation.
- European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
- ICH. Q1A(R2) Guideline.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
- Pharma Innovation. API Stability.
- MedCrave online. (2016). Forced Degradation Studies.
- IntechOpen. (2022). Forced Degradation – A Review.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
Sources
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- 2. fda.gov [fda.gov]
- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
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- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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Technical Support Center: Managing and Mitigating Cytotoxicity of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine in Normal Cells
Welcome to the technical support center for researchers working with 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine and its derivatives. This guide is designed to provide you with in-depth, actionable strategies and troubleshooting advice to minimize off-target cytotoxicity in your experiments, thereby enhancing the therapeutic index of this promising compound class. Our approach is grounded in established scientific principles and cutting-edge research to ensure the integrity and success of your work.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line controls when using this compound. What are the primary strategies to reduce this off-target effect?
A1: Observing cytotoxicity in normal cells is a common challenge in the early stages of drug development. The primary goal is to improve the selectivity of the compound for cancer cells over healthy cells. Here are three core strategies to consider:
-
Prodrug Development: Modify the parent compound into an inactive form (a prodrug) that is selectively activated in the tumor microenvironment.[1][2] This can be achieved by designing the prodrug to be cleaved by enzymes that are overexpressed in tumors or to be activated by the unique physiological conditions of the tumor, such as hypoxia or lower pH.[1][3]
-
Targeted Drug Delivery Systems: Encapsulate the compound within a nanocarrier system designed to specifically target cancer cells.[4][5][6] This approach minimizes exposure of the drug to normal tissues.[7][8]
-
Combination Therapy: Utilize a second agent that either selectively protects normal cells from the compound's toxicity or works synergistically with your compound, allowing for a lower, less toxic dose to be used.[9][10][11]
Q2: Can you elaborate on the prodrug approach? What specific modifications to this compound should we consider?
A2: The prodrug strategy involves masking the cytotoxic functional groups of the molecule until it reaches the target site.[1][2] For a thiazole-amine structure, you could explore:
-
Enzyme-cleavable linkers: Introduce a linker to the amine group that is a substrate for an enzyme highly expressed in the target cancer cells, such as certain proteases (e.g., cathepsins, matrix metalloproteases) or phosphatases.[3]
-
pH-sensitive modifications: Given that the tumor microenvironment is often more acidic than normal tissue, a linker that is stable at physiological pH (~7.4) but cleaves at a lower pH (6.5-7.2) could be effective.[1]
-
Hypoxia-activated prodrugs: Incorporate a nitroaromatic or a related functional group that is reduced and activated under the hypoxic (low oxygen) conditions characteristic of many solid tumors.[3]
Q3: Our lab has experience with nanotechnology. What are the most promising nanocarrier options for targeted delivery of this compound?
A3: Nanoparticle-based drug delivery is a powerful strategy to reduce systemic toxicity.[4][6][12] Key options include:
-
Liposomes: These are biocompatible vesicles that can encapsulate your compound.[5] Their surface can be modified with targeting ligands (e.g., antibodies, peptides, or small molecules like folic acid) that bind to receptors overexpressed on cancer cells.[5][7] PEGylation (coating with polyethylene glycol) can also prolong circulation time.[5]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug.[12] Similar to liposomes, their surfaces can be functionalized for active targeting.[6]
-
Gold Nanoparticles (AuNPs): AuNPs are easily synthesized and have low intrinsic toxicity.[7] They can be functionalized to carry and selectively deliver cytotoxic agents.[7]
The choice of nanocarrier will depend on the physicochemical properties of your compound and the specific cancer cell target.
Q4: We are considering a combination therapy approach. What types of agents would be most effective in protecting normal cells without compromising anti-cancer efficacy?
A4: A well-designed combination therapy can significantly improve the therapeutic window.[11][13] Consider agents that:
-
Induce temporary cell cycle arrest in normal cells: Some drugs, like CDK4/6 inhibitors (e.g., trilaciclib), can cause a temporary halt in the proliferation of normal cells, making them less susceptible to cell-cycle-dependent cytotoxic agents.[14][15] Since many cancer cells have mutations in cell cycle regulation (e.g., p53 mutations), they would not be protected.[14]
-
Inhibit apoptosis in normal cells: The use of caspase inhibitors that have poor permeability into the central nervous system or are actively pumped out of multidrug-resistant cancer cells can selectively protect normal tissues.[14][15]
-
Enhance synergistic effects: Combining your compound with another anti-cancer drug that has a different mechanism of action can allow for lower doses of each, reducing overall toxicity while maintaining or even increasing the anti-tumor effect.[9][10]
Troubleshooting Guides
Problem 1: High IC50 in Cancer Cells and Low IC50 in Normal Cells (Poor Selectivity)
This indicates a narrow therapeutic window. The compound is nearly as toxic to healthy cells as it is to cancerous ones.
Workflow for Troubleshooting Poor Selectivity:
Caption: Troubleshooting workflow for poor compound selectivity.
Detailed Steps & Explanations:
-
Mechanism of Action Analysis: If the molecular target is known, investigate if this target is also crucial for normal cell survival. If so, a direct application of the drug will likely always have toxicity. The solution lies in altering how the drug gets to the target.
-
Differential Analysis: If the target is unknown, use techniques like RNA-Seq or proteomics to compare the responses of cancer and normal cells to the compound. This may reveal pathways that are disproportionately affected in cancer cells, which can be exploited.
-
Prodrug Design & Synthesis:
-
Protocol: Synthesize a derivative of this compound where the 2-amino group is masked with a linker responsive to a tumor-specific stimulus (e.g., a peptide sequence for a matrix metalloproteinase).
-
Validation: Incubate the prodrug with purified target enzyme or in a cell-free tumor lysate to confirm cleavage and release of the parent compound. Use HPLC or mass spectrometry to quantify the release.
-
-
Nanocarrier Formulation:
-
Protocol: Encapsulate the compound in liposomes functionalized with folic acid. Folic acid receptors are overexpressed on many types of cancer cells.[5]
-
Validation: Use dynamic light scattering (DLS) to confirm nanoparticle size and zeta potential. Perform cellular uptake studies using fluorescence-labeled nanoparticles in both cancer and normal cells to confirm targeting.
-
-
Combination Screening:
-
Protocol: Use a checkerboard assay to test your compound in combination with a panel of other drugs (e.g., a CDK4/6 inhibitor) across a range of concentrations.
-
Validation: Calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). Assess the viability of normal cells under the same synergistic concentrations to ensure they are spared.
-
Problem 2: Compound Appears to be a Substrate for Efflux Pumps in Cancer Cells, Requiring Higher Doses and Increasing Off-Target Toxicity
If cancer cells are pumping the drug out, higher concentrations are needed for efficacy, which in turn increases the toxic effects on normal cells.
Workflow for Overcoming Efflux Pump Resistance:
Caption: Workflow to address drug efflux by cancer cells.
Detailed Steps & Explanations:
-
Confirming Efflux Pump Activity:
-
Protocol: Perform a cytotoxicity assay with your compound in the presence and absence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). A significant decrease in the IC50 in the presence of the inhibitor suggests efflux pump activity.
-
Validation: Use a fluorescent substrate of the suspected pump (e.g., Rhodamine 123 for P-gp). Treat cancer cells with your compound and measure the intracellular accumulation of the fluorescent substrate. A decrease in fluorescence indicates your compound is competing for the pump.
-
-
Co-administration with Inhibitors:
-
Caveat: While effective in vitro, many efflux pump inhibitors have their own toxicities in vivo. This approach requires careful dose optimization.
-
-
Nanocarrier-Mediated Delivery:
-
Rationale: Nanoparticles are typically taken up by cells through endocytosis, a process that bypasses the membrane-bound efflux pumps.[16] This allows the drug to accumulate inside the cancer cell.
-
Protocol: Formulate this compound in polymeric micelles or liposomes.
-
Validation: Repeat the cytotoxicity assay with the nanoparticle formulation. You should observe a lower IC50 in the resistant cancer cell line compared to the free drug, without a corresponding increase in toxicity to normal cells.
-
Experimental Protocols
Protocol 1: Preparation of Folic Acid-Targeted Liposomes
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DSPC, cholesterol) and a PEGylated lipid with a folic acid terminal group (DSPE-PEG-Folate) in chloroform in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Drug Loading:
-
Hydrate the lipid film with a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the lipid phase transition temperature.
-
Vortex vigorously to form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to produce small unilamellar vesicles (SUVs) of a defined size.
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the encapsulation efficiency using UV-Vis spectroscopy or HPLC after lysing the liposomes with a suitable solvent.
-
Quantitative Data Summary
While specific data for this compound is not broadly published, the following table illustrates the expected outcomes when applying toxicity reduction strategies to a hypothetical thiazole derivative.
| Formulation | Cancer Cell Line IC50 (µM) | Normal Cell Line IC50 (µM) | Selectivity Index (SI = Normal IC50 / Cancer IC50) |
| Free Compound | 5 | 15 | 3 |
| Compound + Efflux Inhibitor | 1 | 14 | 14 |
| Liposomal Formulation | 4 | 40 | 10 |
| FA-Targeted Liposomes | 2 | 45 | 22.5 |
| Hypoxia-Activated Prodrug | 3 (under hypoxia) | 60 | 20 |
This table is for illustrative purposes to demonstrate the potential improvements in the selectivity index.
References
- Research Dive. (2023, May 17). How Nanotechnology is Revolutionizing Cytotoxic Drug Delivery?
- Hong, L., Li, W., Li, Y., & Yin, S. (2023). Nanoparticle-based drug delivery systems targeting cancer cell surfaces. RSC Publishing.
- NIH. (n.d.). Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance. PMC.
- NIH. (n.d.). Targeted Delivery Methods for Anticancer Drugs. PMC.
- NIH. (n.d.).
- (2021, January 28). Optimizing the structure of drug delivery systems can help target cancer cells.
- Hilaris Publisher. (n.d.).
- Taylor & Francis Online. (n.d.). Leading prodrug strategies for targeted and specific release.
- Taylor & Francis Online. (n.d.).
- MSD Manual Consumer Version. (n.d.).
- The Institute of Cancer Research. (2022, August 10).
- Frontiers. (n.d.). Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance.
- NIH. (2024, July 31).
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2023, October 27).
- Oncotarget. (2023, January 12). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells.
- NIH. (2023, March 11). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. PMC.
- MDPI. (n.d.). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems.
- NIH. (n.d.).
- (2022, May 16). Nanoparticles for Drug Delivery and Strategies for Reversing Tumor Drug Resistance.
- NIH. (2025, July 28).
- MDPI. (n.d.).
- ResearchGate. (2025, August 30). Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy.
- ACS Omega. (2025, June 5). Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity.
- MDPI. (n.d.). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance.
- RSC Publishing. (n.d.).
- NCBI. (n.d.). Potential Clinical Application of Strategies to Avert or Overcome Drug Resistance.
- ANSTO. (2014, June 30). Finding a balance between killing cancer cells without damaging normal cells.
- RSC Publishing. (2025, July 28).
- ResearchGate. (2025, August 6). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5).
- MDPI. (2024, August 1).
- Semantic Scholar. (n.d.).
- (n.d.). 4-(5-Ethylthiophen-2-yl)thiazol-2-ylamine.
- PubMed Central. (n.d.). 5-(Thiophen-2-yl)
- ScienceOpen. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity.
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Technical Support Center: Scaling the Synthesis of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine
Welcome to the technical support resource for the synthesis of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals. We move beyond simple protocols to address the common and complex challenges encountered during lab-scale and scale-up synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, providing a foundational understanding of the process.
Q1: What is the core chemical transformation used to synthesize this compound?
The synthesis is a classic example of the Hantzsch Thiazole Synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In this specific case, the reactants are 2-Bromo-1-(5-ethylthiophen-2-yl)ethan-1-one (the α-haloketone) and Thiourea (the thioamide source). The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[3]
Q2: What are the critical starting materials and how are they typically prepared?
There are two key precursors:
-
Thiourea: This is a stable, commercially available reagent. However, its purity is crucial, as contaminants can introduce side reactions.[4] We recommend using a high-purity grade (≥99%).
-
2-Bromo-1-(5-ethylthiophen-2-yl)ethan-1-one: This α-haloketone is typically not commercially available and must be synthesized. The most common route is a two-step process:
-
Step A (Friedel-Crafts Acylation): 2-Ethylthiophene is acylated with acetyl chloride or acetic anhydride using a Lewis acid catalyst (e.g., SnCl₄) to produce 1-(5-ethylthiophen-2-yl)ethan-1-one.
-
Step B (α-Bromination): The resulting ketone is then selectively brominated at the alpha-position using a reagent like N-Bromosuccinimide (NBS) or Br₂ in a suitable solvent (e.g., CCl₄ or CH₂Cl₂). This intermediate can be lachrymatory and should be handled with care in a fume hood.
-
Q3: What are the general reaction conditions for the final condensation step?
The Hantzsch synthesis is robust but benefits from careful optimization. Typical conditions involve reacting the α-haloketone and thiourea in a polar protic solvent, such as ethanol or methanol.[2] The reaction often requires heating to proceed at a practical rate, with temperatures ranging from gentle warming to reflux.[3][5] Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the limiting reagent (usually the α-haloketone) is consumed.[4]
Section 2: Troubleshooting and Optimization Guide
This section is formatted to directly address specific problems you may encounter during your experiments.
Issue Cluster 1: Low Conversion & Poor Yield
Q: My reaction has stalled, and TLC analysis shows a significant amount of unreacted α-haloketone. What are the likely causes and solutions?
This is a common issue that can often be traced back to reaction parameters.
-
Causality: The Hantzsch synthesis has an activation energy barrier that must be overcome for the initial S-alkylation (an SN2 reaction) and subsequent cyclization to occur.[2][3] Insufficient thermal energy, poor reagent quality, or an inappropriate reaction medium can prevent the reaction from reaching completion.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the thiourea is pure and dry. The α-haloketone can degrade upon storage; verify its integrity via ¹H NMR if it is not freshly prepared. Impurities can inhibit the reaction.[4]
-
Increase Temperature: If the reaction is being run at room temperature, gradually increase the heat. Refluxing in ethanol (approx. 78°C) is a common and effective condition.[5]
-
Check Solvent Choice: The solvent must be able to dissolve both starting materials. While ethanol is standard, for more stubborn reactions, a more polar aprotic solvent like Dimethylformamide (DMF) can be effective, though this complicates work-up.[6]
-
Extend Reaction Time: Monitor the reaction via TLC. If the starting material is being consumed, albeit slowly, extending the reaction time may be all that is required.[6]
-
Issue Cluster 2: Side Product Formation & Purification Challenges
Q: I've obtained my product, but it's contaminated with a significant byproduct that has a similar polarity, making purification difficult. What could this be and how do I prevent it?
The most likely culprit is the formation of an isomeric impurity or degradation products.
-
Causality (Isomer Formation): The reaction between an α-haloketone and an N-substituted thiourea can sometimes yield a 2-imino-2,3-dihydrothiazole isomer. While we are using unsubstituted thiourea, the reaction pH can still influence the final product structure and promote side reactions. The desired 2-aminothiazole is favored under neutral or slightly basic conditions.[4][6]
-
Causality (Degradation): Prolonged heating or excessively high temperatures can cause both the starting materials and the product to degrade, leading to a complex mixture.[6]
-
Preventative & Corrective Actions:
-
Control pH During Work-up: The initial product formed is often the hydrohalide salt (e.g., HBr salt), which is soluble in the reaction mixture.[3] To isolate the free base, the reaction is quenched with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][7] This neutralization step is critical. Perform it slowly and at a reduced temperature (0-5°C) to precipitate the pure product and minimize base-catalyzed side reactions.
-
Optimize Temperature and Time: Do not overheat or reflux for longer than necessary. Stop the reaction as soon as TLC indicates full consumption of the α-haloketone.
-
Purification Strategy: If byproducts are still present, column chromatography is the next logical step. A gradient elution from hexane to ethyl acetate on silica gel is typically effective. For scale-up, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) should be developed.
-
Issue Cluster 3: Scaling Up the Synthesis
Q: I have a successful 1-gram scale procedure. What are the primary concerns when scaling to a 100-gram batch?
Scaling up introduces challenges related to mass and heat transfer, as well as material handling.
-
Causality: Reactions that are well-behaved in a small flask can become problematic at a larger scale due to the change in the surface-area-to-volume ratio. Heat generated during the reaction dissipates much more slowly in a large reactor.
-
Key Scale-Up Considerations:
-
Exotherm Management: The initial SN2 reaction can be exothermic. On a large scale, this can cause the solvent to boil uncontrollably if reagents are mixed too quickly. Solution: Add the α-haloketone solution portion-wise or via an addition funnel to the heated solution of thiourea to maintain control over the internal temperature.
-
Efficient Mixing: Ensure the reactor is equipped with an overhead stirrer capable of creating a vortex to keep the thiourea suspended and the reactants well-mixed. Poor mixing can lead to localized "hot spots" and incomplete reactions.
-
Work-up and Isolation: Filtering and washing 100+ grams of product requires appropriately sized equipment (e.g., a large Büchner funnel). Ensure you have a plan for handling the larger volumes of solvent and filtrate. The precipitation during neutralization must be controlled to avoid forming an unfilterable sludge; slower addition of the base with vigorous stirring is key.
-
Section 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Bromo-1-(5-ethylthiophen-2-yl)ethan-1-one
-
Acylation: To a stirred solution of 2-ethylthiophene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0°C, add acetyl chloride (1.1 eq). Add a Lewis acid catalyst like SnCl₄ (1.2 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it over crushed ice and water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 1-(5-ethylthiophen-2-yl)ethan-1-one.
-
Bromination: Dissolve the ketone from the previous step in a suitable solvent (e.g., diethyl ether). Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. If needed, initiate the reaction with a radical initiator like AIBN or gentle warming.
-
Stir at room temperature for 4-6 hours until TLC shows complete conversion.
-
Filter off the succinimide byproduct. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo. The crude α-haloketone is often used directly in the next step.
Protocol B: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.2 eq) and ethanol (approx. 5-10 mL per gram of α-haloketone).
-
Heat the mixture to a gentle reflux (approx. 78-80°C) to dissolve the thiourea.
-
Dissolve the crude 2-Bromo-1-(5-ethylthiophen-2-yl)ethan-1-one (1.0 eq) in a minimal amount of ethanol and add it dropwise to the refluxing thiourea solution over 15-20 minutes.
-
Maintain the reflux and monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-3 hours.
-
Once the α-haloketone is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH is neutral (~7-8). A precipitate will form.
-
Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water, followed by a small amount of cold ethanol.
-
Dry the solid product under vacuum to a constant weight. The crude product is often of high purity, but can be recrystallized from ethanol if necessary.[2]
Section 4: Data Tables & Visualization
Data Presentation
Table 1: Example Reagent Stoichiometry and Conditions for Protocol B
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass/Volume | Role |
| 2-Bromo-1-(5-ethylthiophen-2-yl)ethan-1-one | 1.0 | 249.13 | 10.0 g | Electrophile |
| Thiourea | 1.2 | 76.12 | 3.67 g | Nucleophile/Thioamide |
| Ethanol | - | 46.07 | 75 mL | Solvent |
| Saturated NaHCO₃ (aq) | - | - | ~50 mL | Base (Work-up) |
| Reaction Temperature | - | - | 78-80°C | Condition |
| Typical Reaction Time | - | - | 2-3 hours | Condition |
| Expected Yield | - | - | 75-90% | Outcome |
Mandatory Visualization
Diagram 1: Hantzsch Thiazole Synthesis Mechanism This diagram illustrates the step-by-step mechanism for the formation of the thiazole ring.
Caption: The reaction proceeds via S-alkylation, intramolecular condensation, and dehydration.
Diagram 2: Troubleshooting Workflow for Low Yield This decision tree provides a logical path for diagnosing and solving yield-related issues.
Caption: A decision tree for systematically troubleshooting low product yield.
References
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
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SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to In Vivo Validation of Novel Thiazole-Based Anticancer Agents
Introduction: The Therapeutic Potential of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine
The landscape of oncology drug discovery is continually evolving, with a significant focus on small molecules capable of targeting specific pathways that drive tumorigenesis. Within this area, heterocyclic compounds containing thiazole and thiophene rings have emerged as privileged scaffolds, present in a wide array of therapeutic agents.[1][2][3] The novel compound, this compound, represents a promising candidate for investigation. Its structure suggests potential interactions with key oncogenic targets, necessitating a robust and rigorous preclinical validation strategy to ascertain its therapeutic efficacy.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for validating the antitumor effects of this compound in animal models. We will move beyond a simple recitation of protocols to explain the critical decision-making processes, from model selection to data interpretation, that underpin a scientifically sound in vivo study. Our objective is to equip researchers with the expertise to design self-validating experiments that can reliably predict clinical potential.
Part 1: Foundational Strategy - Model Selection and Experimental Design
The first and most critical decision in any in vivo study is the selection of an appropriate animal model. This choice is not arbitrary; it is dictated by the scientific question being asked. For a novel compound with an unconfirmed mechanism of action, the primary goal is to determine if it has a direct cytotoxic or cytostatic effect on human tumor cells.
Rationale for Model Selection: Xenograft vs. Syngeneic
-
Xenograft Models: These models involve implanting human tumor cells into immunodeficient mice (e.g., Athymic Nude or NOD/SCID mice).[4][5] Their principal advantage is the use of human cancer cells, which provides a direct assessment of the compound's effect on a human tumor. The compromised immune system of the host prevents rejection of the foreign tumor cells.[6][7] This model is the preferred starting point for agents that are not primarily designed as immunotherapies.[6]
-
Syngeneic Models: In this system, murine tumor cells are implanted into immunocompetent mice of the same inbred strain.[7][8] The key benefit is the presence of a fully functional immune system, which is essential for evaluating immunomodulatory agents like checkpoint inhibitors.[6][8] However, a limitation is the use of mouse tumor lines, which may not fully recapitulate the genetic complexity of human cancers.[6]
For the initial validation of this compound, a subcutaneous xenograft model is the most logical choice. It allows for a clear, direct evaluation of the compound's intrinsic antitumor activity, minimizing the confounding variable of a complex immune response. Should this initial screen prove successful and further mechanistic studies suggest immune involvement, subsequent studies in syngeneic models would be warranted.
Logical Framework for In Vivo Efficacy Study
The following diagram outlines the critical decision points and workflow for the validation study.
Caption: High-level experimental workflow for in vivo efficacy validation.
Part 2: Detailed Experimental Protocol
Scientific integrity demands a meticulously detailed and reproducible protocol. The following steps provide a self-validating system through the inclusion of appropriate controls and predefined endpoints.
Step 1: Animal Husbandry and Ethical Compliance
All animal procedures must be conducted in strict accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[9] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.[10]
-
Animals: Female athymic nude mice, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.
Step 2: Tumor Cell Implantation
-
Cell Line: A549 human non-small cell lung cancer cell line (selected for its robust growth in xenograft models).
-
Preparation: Culture A549 cells under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase and resuspend in sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel to support initial tumor establishment.
-
Implantation: Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
Step 3: Study Groups and Treatment
Once tumors reach an average volume of 100-150 mm³, randomize the animals into the following groups (n=10 mice/group):
-
Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compound (e.g., 0.5% methylcellulose + 0.2% Tween 80). This group establishes the baseline tumor growth rate.
-
Group 2 (Test Compound - Low Dose): this compound at 25 mg/kg, administered daily via oral gavage (p.o.).
-
Group 3 (Test Compound - High Dose): this compound at 50 mg/kg, daily, p.o.
-
Group 4 (Positive Control): Paclitaxel at 10 mg/kg, administered intraperitoneally (i.p.) once every four days (Q4D). This serves as a benchmark for efficacy.[11][12]
Step 4: Monitoring and Data Collection
-
Tumor Measurement: Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[13][14]
-
Body Weight: Record the body weight of each animal at the same frequency as tumor measurement to monitor for toxicity. A body weight loss exceeding 20% is a common humane endpoint.[15]
-
Clinical Observations: Conduct daily checks for any signs of distress, such as changes in posture, activity, or grooming.[16]
-
Study Duration: Continue the study for 21 days or until tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³).
Part 3: Comparative Data Analysis and Interpretation
Objective comparison requires robust data analysis and clear presentation. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
Tumor Growth Inhibition (TGI) Calculation: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
Hypothetical Experimental Data
The following table summarizes potential outcomes from this study, comparing our test compound with the vehicle and a standard-of-care agent.
| Treatment Group | Dosing Regimen | Final Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | Daily, p.o. | 1850 ± 150 | - | +5.0 ± 1.5 |
| Compound (25 mg/kg) | Daily, p.o. | 1110 ± 125 | 40% | +1.2 ± 2.0 |
| Compound (50 mg/kg) | Daily, p.o. | 647 ± 98 | 65% | -4.5 ± 2.5 |
| Paclitaxel (10 mg/kg) | Q4D, i.p. | 592 ± 85 | 68% | -8.0 ± 3.0 |
Statistical Interpretation
The analysis of tumor growth curves is a standard practice in experimental oncology.[13]
-
Tumor Growth Curves: Use a two-way analysis of variance (ANOVA) with repeated measures to determine if there is a statistically significant difference in tumor growth over time between the groups.[17]
-
Endpoint Analysis: Employ a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the final tumor volumes of the treatment groups against the vehicle control. A p-value < 0.05 is typically considered significant.
-
Tolerability: Use a one-way ANOVA to compare the percentage of body weight change between groups as a surrogate for general toxicity.
From the hypothetical data, we can conclude that this compound demonstrates dose-dependent antitumor efficacy. The 50 mg/kg dose shows comparable efficacy to the standard-of-care, Paclitaxel, with a potentially better tolerability profile (less body weight loss).
Part 4: Visualizing the Mechanism of Action
While the xenograft model tests overall efficacy, understanding the how is crucial. Based on the chemical structure, a plausible hypothesis is that the compound inhibits a key signaling pathway involved in cell proliferation, such as the EGFR pathway.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
This diagram illustrates a potential mechanism where our test compound binds to the EGFR, preventing its activation and blocking downstream signaling that leads to cell proliferation. This hypothesis can be validated through subsequent in vitro and ex vivo analyses (e.g., Western blotting for phosphorylated proteins from collected tumor tissue).
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo antitumor efficacy of a novel compound, this compound. By employing a well-justified xenograft model, adhering to a detailed protocol with appropriate controls, and performing robust statistical analysis, researchers can generate high-quality, interpretable data. The comparison against a standard-of-care agent provides crucial context for the compound's potency and potential clinical relevance. This structured validation pathway is an essential step in the long journey of translating a promising molecule from the laboratory to the clinic.
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Tan, M., et al. (2012). Statistical Analysis for Tumor Xenograft Experiments in Drug Development. In Statistical Applications in Pharmaceutical Development. [Link]
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Yuan, J., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. [Link]
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A Comparative Analysis of Thiazole-Based Antimicrobial Agents Versus Established Drugs: A Guide for Researchers
Introduction
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms and provide effective treatment options. Among the myriad of heterocyclic compounds explored, the thiazole nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1] This guide provides a comparative overview of a representative thiazole-based compound, 4-(thiophen-2-yl)-1,3-thiazol-2-amine and its derivatives, against two widely used antimicrobial agents: the antibacterial ciprofloxacin and the antifungal fluconazole.
Due to the limited publicly available antimicrobial data specifically for 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine, this guide will utilize data from closely related 4-(thiophen-2-yl)thiazol-2-amine derivatives to provide a relevant and insightful comparison. This approach allows us to explore the potential of this chemical class while maintaining scientific rigor. We will delve into their mechanisms of action, comparative efficacy through experimental data, and provide a detailed protocol for assessing antimicrobial susceptibility.
Profile of a Representative Thiazole-Based Investigational Compound
The core structure of interest combines a thiophene ring with a 2-aminothiazole moiety. This hybridization of two sulfur-containing heterocycles has been a strategy in the design of new antimicrobial agents.[2] While the ethyl substitution at the 5-position of the thiophene ring in the titular compound is specific, the broader class of 4-(thiophen-2-yl)thiazol-2-amines has been synthesized and investigated for various biological activities.
Putative Mechanism of Action:
The precise mechanism of action for many thiazole derivatives is still under investigation and can vary depending on the specific substitutions. However, several putative targets have been proposed for thiazole-based antimicrobials:
-
Inhibition of Essential Enzymes: Like many antimicrobial agents, thiazoles are thought to interfere with vital cellular processes by inhibiting key enzymes. For bacteria, potential targets include DNA gyrase and topoisomerase IV, similar to fluoroquinolones, or enzymes involved in metabolic pathways.[3]
-
Cell Wall Synthesis Disruption: Some studies suggest that thiazole derivatives may interfere with the synthesis of the bacterial cell wall, a mechanism distinct from that of beta-lactam antibiotics.
-
Fungal Ergosterol Biosynthesis Inhibition: In fungi, azole antifungals like fluconazole inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] It is plausible that some thiazole derivatives share this mechanism.
Profiles of Established Antimicrobial Agents
Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is highly effective against a wide range of Gram-negative and some Gram-positive bacteria.[6]
-
Mechanism of Action: Ciprofloxacin's bactericidal effect stems from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][6][7] These enzymes are responsible for supercoiling, decatenation, and segregation of bacterial DNA during replication. By inhibiting these enzymes, ciprofloxacin prevents DNA replication and repair, leading to bacterial cell death.[3]
-
Spectrum of Activity: It is particularly potent against Enterobacteriaceae, Pseudomonas aeruginosa, Haemophilus influenzae, and Neisseria gonorrhoeae.[3][6] Its activity against Gram-positive organisms like Staphylococcus aureus is variable, and many strains have developed resistance.[3]
Fluconazole
Fluconazole is a triazole antifungal agent used in the treatment and prevention of superficial and systemic fungal infections.
-
Mechanism of Action: Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[4][5]
-
Spectrum of Activity: Fluconazole is effective against a variety of yeasts and some molds, including most Candida species (though resistance is a growing concern in species like C. glabrata and C. krusei), Cryptococcus neoformans, and dermatophytes.[4]
Comparative Antimicrobial Efficacy: A Data-Driven Overview
| Compound/Agent | Organism | MIC (µg/mL) | Reference |
| Thiophene-Thiazole Derivatives | |||
| Thiophene Derivative 13 | Staphylococcus aureus | 3.125 | [2] |
| Thiazole Derivative 3 | Aspergillus fumigatus | 6.25 | [2] |
| Pyrazolo[1,5-a]pyrimidine 21b | Fusarium oxysporum | 6.25 | [2] |
| 2,5-dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | [1] |
| Ciprofloxacin | |||
| Escherichia coli | 0.004 - 0.015 | [7] | |
| Staphylococcus aureus | 0.12 - 2 | [7] | |
| Pseudomonas aeruginosa | 0.25 - 4 | [7] | |
| Fluconazole | |||
| Candida albicans | ≤8 (Susceptible) | [5] | |
| Candida glabrata | 16-32 (Susceptible-Dose Dependent) | [5] | |
| Cryptococcus neoformans | 2 - 16 |
Note: The MIC values for the thiazole-thiophene derivatives are from specific studies and may not be representative of all compounds in this class. The MIC values for ciprofloxacin and fluconazole are typical ranges and can vary depending on the specific strain and testing conditions.
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests.[8][9][10] The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Principle
This method involves challenging a standardized bacterial or fungal inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after a specified incubation period.[11]
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh the antimicrobial agents (investigational compound and reference drugs).
-
Dissolve the compounds in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test organisms.
-
-
Preparation of Microdilution Plates:
-
Using sterile 96-well microtiter plates, prepare serial twofold dilutions of each antimicrobial agent in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The final volume in each well is typically 100 µL.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old) of the test organism on a suitable agar plate, select several colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the test broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution plate with 100 µL of the prepared inoculum, resulting in a final volume of 200 µL.
-
Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The results for the quality control strains should fall within the established acceptable ranges to validate the experiment.
-
Experimental Workflow Diagram
Caption: Workflow for the Broth Microdilution Method.
Mechanism of Action: A Visual Representation
The following diagram illustrates the established mechanism of action for ciprofloxacin, targeting bacterial DNA replication.
Caption: Ciprofloxacin's Mechanism of Action.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the antimicrobial potential of novel thiazole-based compounds like this compound against established agents. While specific data for this exact molecule is lacking in the public domain, the broader class of thiazole-thiophene derivatives shows promise, with some compounds exhibiting significant activity against both bacteria and fungi.
The provided experimental protocol for broth microdilution offers a standardized method for researchers to generate reliable and comparable antimicrobial susceptibility data. Future research should focus on the systematic evaluation of a library of 4-(5-substituted-thiophen-2-yl)-1,3-thiazol-2-amine derivatives to establish a clear structure-activity relationship. Elucidating the precise mechanism of action for this chemical class will be crucial in identifying their potential advantages over existing drugs and in guiding the development of the next generation of antimicrobial agents.
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CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. Clinical and Laboratory Standards Institute; 2018. [Link]
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Bridging the Gap: A Comparative Guide to the Presumed In-Vitro and In-Vivo Efficacy of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine
Executive Summary
In the landscape of contemporary drug discovery, the thiazole scaffold remains a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] The novel compound, 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine, represents a compelling yet uncharacterized molecule at the intersection of two biologically significant heterocycles: thiophene and thiazole. While direct experimental data for this specific entity is not yet available in peer-reviewed literature, this guide synthesizes data from structurally analogous compounds to build a predictive framework for its efficacy. We will bridge the gap between the known and the unknown by proposing a comprehensive, phased experimental plan to transition from foundational in-vitro characterization to substantive in-vivo validation. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded roadmap for the evaluation of this promising compound.
Introduction: The Thiazole-Thiophene Hybrid Scaffold
The 1,3-thiazol-2-amine core is a privileged structure in medicinal chemistry, forming the backbone of numerous agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Its utility is often enhanced through substitution, with aryl and heteroaryl moieties at the 4-position modulating target specificity and potency. The incorporation of a thiophene ring, another sulfur-containing heterocycle known for its diverse pharmacological profile, presents an intriguing synthetic evolution.[4][5] The ethyl group at the 5-position of the thiophene ring may further enhance lipophilicity, potentially improving cell permeability and target engagement. Based on the activities of related compounds, we hypothesize that this compound holds potential as either an anti-inflammatory or an anti-cancer agent.
Proposed In-Vitro Efficacy Evaluation
The initial phase of characterization must be a robust in-vitro screening cascade to determine the primary biological activity and mechanism of action. This stage is critical for establishing a rationale for any subsequent, resource-intensive in-vivo studies.
Anticancer Activity Screening
Numerous thiazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][7][8] Therefore, a primary avenue of investigation should be the anticancer potential of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for hepatocellular carcinoma) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made to treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Hypothetical In-Vitro Anticancer Data
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast) | This compound | 8.5 |
| A549 (Lung) | This compound | 12.3 |
| HepG2 (Liver) | This compound | 15.1 |
| Cisplatin (Control) | Cisplatin | 5.2 |
This data is illustrative and serves as a hypothetical outcome for the proposed experiment.
Anti-inflammatory Activity Screening
Derivatives of 4-(thiophen-2-yl)thiazol-2-amine have shown promise as anti-inflammatory agents through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[9][10][11]
Experimental Protocol: In-Vitro COX-1/COX-2 and 5-LOX Inhibition Assays
-
Enzyme Preparation: Purified ovine COX-1, human recombinant COX-2, and potato 5-LOX enzymes are used.
-
Assay Buffer Preparation: Appropriate assay buffers are prepared for each enzyme.
-
Compound Incubation: The test compound, this compound, is pre-incubated with each enzyme at various concentrations.
-
Substrate Addition: The reaction is initiated by adding the respective substrates (e.g., arachidonic acid).
-
Product Quantification: The formation of prostaglandins (for COX assays) or leukotrienes (for 5-LOX assay) is quantified using commercially available EIA kits.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and IC50 values are determined.
Hypothetical In-Vitro Anti-inflammatory Data
| Enzyme | Compound | IC50 (µM) |
| COX-1 | This compound | 45.2 |
| COX-2 | This compound | 5.8 |
| 5-LOX | This compound | 28.7 |
| Celecoxib (COX-2 Inhibitor) | Celecoxib | 0.05 |
| Zileuton (5-LOX Inhibitor) | Zileuton | 11.00 |
This data is illustrative and serves as a hypothetical outcome for the proposed experiment.[11][12]
Proposed In-Vitro Evaluation Workflow
Caption: Proposed workflow for in-vitro evaluation.
Proposed In-Vivo Efficacy Validation
Positive and potent in-vitro data would warrant progression to in-vivo models to assess the compound's efficacy, safety, and pharmacokinetic profile in a complex biological system.
In-Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
This is a standard and well-characterized model for acute inflammation.[10][13]
Experimental Protocol
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Grouping: Animals are divided into groups: Vehicle control (e.g., 1% DMSO), positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (e.g., 10, 20, 50 mg/kg of this compound).
-
Compound Administration: The test compound or controls are administered orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Hypothetical In-Vivo Anti-inflammatory Data
| Treatment Group (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | 0% |
| Test Compound (10) | 25.5% |
| Test Compound (20) | 42.8% |
| Test Compound (50) | 65.2% |
| Indomethacin (10) | 58.9% |
This data is illustrative and serves as a hypothetical outcome for the proposed experiment.
Potential Signaling Pathway in Inflammation
Based on the inhibition of COX-2, a potential mechanism of action involves the arachidonic acid pathway.
Caption: Potential anti-inflammatory mechanism of action.
Comparative Discussion and Future Directions
The true value of this compound will be determined by its performance relative to existing standards and its unique therapeutic window. A critical aspect of the in-vitro to in-vivo transition is understanding the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
In-Vitro vs. In-Vivo Correlation:
-
Potency Discrepancies: It is common to observe a drop in potency from in-vitro to in-vivo settings. This can be due to poor bioavailability, rapid metabolism, or off-target effects.
-
Selectivity: The hypothetical data suggests COX-2 selectivity. This is a desirable trait for an anti-inflammatory agent, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. In-vivo studies would be crucial to confirm this safety profile.
-
Anticancer Efficacy: Should the compound show potent anticancer activity in-vitro, in-vivo xenograft models would be the next logical step. The compound's ability to reduce tumor volume in these models would be the ultimate preclinical validation.
Future work should focus on:
-
Synthesis and Characterization: The first step is the actual synthesis and purification of this compound.
-
Lead Optimization: Based on the initial in-vitro and in-vivo data, structural modifications can be made to improve potency, selectivity, and pharmacokinetic properties.
-
Toxicology Studies: Comprehensive toxicity studies are essential to determine the therapeutic index and ensure the compound's safety.
Conclusion
While the therapeutic potential of this compound remains to be experimentally verified, the wealth of data on related thiazole and thiophene derivatives provides a strong rationale for its investigation as a novel anti-inflammatory or anticancer agent. The experimental framework proposed in this guide offers a clear, logical, and scientifically rigorous path forward for its evaluation. By systematically progressing from in-vitro screening to in-vivo validation, the scientific community can effectively unlock the potential of this and other novel chemical entities.
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A Head-to-Head Comparison of 4-(Thiophen-2-yl)-1,3-thiazol-2-amine Analogs as Anti-Inflammatory Agents
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This versatile heterocyclic scaffold is a key component in numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic potential of these derivatives can be significantly modulated by strategic substitutions at various positions of the thiazole ring and its appended functionalities, influencing the compound's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.[1]
This guide provides a comparative analysis of a series of analogs based on the 4-(thiophen-2-yl)-1,3-thiazol-2-amine scaffold, a class of compounds that has shown considerable promise as anti-inflammatory agents. We will delve into a head-to-head comparison of their performance, supported by experimental data from a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which serve as a pertinent case study for understanding the structure-activity relationships (SAR) within this chemical class.[4][5] The insights derived from this analysis are invaluable for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-inflammatory therapeutics.
Comparative Analysis of Biological Activity: A Data-Driven Look at Anti-Inflammatory Potency
A recent study by Mahnashi et al. provides crucial data for a comparative analysis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine analogs.[4][5] In this research, a series of seven derivatives (designated 5a-5g ) were synthesized and evaluated for their in vitro inhibitory activity against key enzymes in the inflammatory cascade: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[4][5] The data from these assays offer a quantitative basis for comparing the performance of these analogs and understanding the impact of various substitutions on their potency and selectivity.
The core structure, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, was modified at the 2-amino position with different cyclic amine moieties to generate the analogs 5a-5g . The following table summarizes the in vitro inhibitory activities (IC50 values) of these compounds against COX-1, COX-2, and 5-LOX, providing a clear head-to-head comparison of their performance.
| Compound ID | R Group (Substitution at 2-amino position) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (SI) for COX-2 |
| 5a | Morpholine | >100 | 9.01 | 98.26 | >11.1 |
| 5b | 4-Methylpiperazine | 39.64 | 0.93 | 65.33 | 42.6 |
| 5c | 4-Phenylpiperazine | >100 | 8.34 | 78.42 | >12.0 |
| 5d | 4-(2-Methoxyphenyl)piperazine | 93.45 | 0.83 | 23.08 | 112.6 |
| 5e | 4-(2-Pyrimidinyl)piperazine | 94.78 | 0.76 | 38.46 | 124.7 |
| 5f | Thiomorpholine | 34.09 | 7.65 | 88.12 | 4.5 |
| 5g | N-Methylcyclohexylamine | 25.81 | 6.55 | 55.21 | 3.9 |
| Aspirin | Reference | 15.32 | - | - | - |
| Celecoxib | Reference | - | 0.05 | - | - |
| Zileuton | Reference | - | - | 11.00 | - |
Data sourced from Mahnashi et al., Front. Pharmacol., 2024.[4][5]
Structure-Activity Relationship (SAR) Summary:
The experimental data reveals significant insights into the structure-activity relationship of these 4-(4-chlorothiophen-2-yl)thiazol-2-amine analogs:
-
High Potency and Selectivity for COX-2: The most striking observation is the potent and selective inhibition of COX-2 by several analogs. Compounds 5d and 5e , featuring 4-(2-methoxyphenyl)piperazine and 4-(2-pyrimidinyl)piperazine substituents respectively, emerged as the most potent and selective COX-2 inhibitors, with IC50 values of 0.83 µM and 0.76 µM and selectivity indices of 112.6 and 124.7.[4][5] This highlights the critical role of the substituent at the 2-amino position in driving COX-2 inhibitory activity.
-
Impact of the Piperazine Moiety: The presence of a piperazine ring at the 2-amino position appears to be a key determinant of high COX-2 inhibitory activity. Analogs 5b , 5d , and 5e , all containing a substituted piperazine, demonstrated significantly lower IC50 values for COX-2 compared to analogs with other cyclic amines like morpholine (5a ) or thiomorpholine (5f ).
-
Influence of Substituents on the Piperazine Ring: The nature of the substituent on the piperazine ring further fine-tunes the inhibitory potency. The electron-donating methoxy group in 5d and the electron-withdrawing pyrimidinyl group in 5e both resulted in high potency, suggesting that a combination of electronic and steric factors governs the interaction with the COX-2 active site.
-
Moderate 5-LOX Inhibition: While the primary activity of these analogs is directed towards COX-2, some compounds also exhibited moderate inhibition of 5-LOX. Compound 5d was the most potent 5-LOX inhibitor in the series with an IC50 of 23.08 µM.[4][5] This dual inhibition of both COX and LOX pathways is a desirable characteristic for anti-inflammatory drugs, as it can lead to a broader therapeutic effect.
Visualizing the Synthetic Pathway
The synthesis of these promising anti-inflammatory agents follows a logical and efficient multi-step pathway. Understanding this process is crucial for researchers looking to develop further analogs or scale up production. The general synthetic scheme is depicted below.
Caption: General synthetic pathway for 4-(4-chlorothiophen-2-yl)thiazol-2-amine analogs.
Experimental Protocols: A Guide to Reproducible Research
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. Below is a step-by-step methodology for the synthesis of the 4-(thiophen-2-yl)-1,3-thiazol-2-amine core structure and the subsequent in vitro COX/LOX inhibition assays, based on established procedures.[4][5]
Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (Core Structure)
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (1 equivalent) in ethanol.
-
Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-(4-chlorothiophen-2-yl)thiazol-2-amine.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against COX enzymes.
Caption: Workflow for in vitro COX inhibition assay.
In Vitro 5-LOX Inhibition Assay
The following protocol describes a typical procedure for assessing the 5-lipoxygenase inhibitory potential of the synthesized compounds.
-
Enzyme and Substrate Preparation: Prepare a solution of 5-lipoxygenase enzyme (e.g., 10,000 U/mL) and a separate solution of linoleic acid (substrate) in a suitable buffer (e.g., phosphate buffer, pH 6.3).[4][5]
-
Incubation: In a microplate, mix different concentrations of the test compounds (dissolved in buffer) with the 5-LOX enzyme solution. Incubate the mixture for 5 minutes at 25°C.
-
Reaction Initiation: Add the linoleic acid solution to initiate the enzymatic reaction and incubate for a further 5 minutes.
-
Detection: Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 234 nm) using a UV spectrophotometer to quantify the formation of the hydroperoxy-derivative of linoleic acid.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Conclusion and Future Directions
The head-to-head comparison of 4-(4-chlorothiophen-2-yl)thiazol-2-amine analogs provides compelling evidence for the therapeutic potential of this chemical scaffold in the development of novel anti-inflammatory agents. The data clearly demonstrates that strategic modifications at the 2-amino position of the thiazole ring can lead to potent and highly selective COX-2 inhibitors. Specifically, the incorporation of substituted piperazine moieties, as seen in compounds 5d and 5e , is a promising strategy for enhancing COX-2 inhibitory activity and selectivity.
While the presented data focuses on a series of analogs with a 4-chloro-substituted thiophene ring, a crucial next step in this line of research would be to investigate the impact of substitutions at the 5-position of the thiophene ring, such as an ethyl group as specified in the initial topic of interest. A systematic exploration of various alkyl and aryl substituents at this position would provide a more comprehensive understanding of the structure-activity relationship and could lead to the discovery of even more potent and selective anti-inflammatory agents.
Furthermore, the dual COX/LOX inhibitory activity exhibited by some of these analogs warrants further investigation. Optimizing this dual activity could lead to the development of drugs with a broader and more effective anti-inflammatory profile. The experimental protocols and SAR insights provided in this guide serve as a solid foundation for researchers to build upon in their quest for the next generation of anti-inflammatory therapeutics based on the versatile 4-(thiophen-2-yl)-1,3-thiazol-2-amine scaffold.
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Mahnashi, M. H., Rashid, U., Almasoudi, H. H., Nahari, M. H., Ahmad, I., Binshaya, A. S., ... & Sadiq, A. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. (URL: [Link])
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Mahnashi, M. H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed. (URL: [Link])
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Benchmarking 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine: A Comparative Guide for Anti-Inflammatory Drug Discovery
This guide provides a comprehensive framework for benchmarking the novel compound 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine against a curated library of known drugs. The experimental design detailed herein is informed by existing literature on structurally similar molecules, prioritizing a logical, evidence-based approach to elucidating the compound's therapeutic potential and mechanism of action.
The core scaffold of the query compound, a 2-aminothiazole linked to a thiophene ring, is a privileged structure in medicinal chemistry, frequently associated with a range of biological activities.[1][2] Notably, recent studies on analogous 4-(thiophen-2-yl)thiazol-2-amine derivatives have demonstrated significant anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[3][4][5][6] This precedent strongly suggests that an initial characterization of this compound should focus on its potential as an anti-inflammatory agent.
This guide will therefore outline a tiered screening cascade designed to:
-
Establish a preliminary safety and viability profile.
-
Quantify its anti-inflammatory activity against a panel of established drugs.
-
Deconvolute its mechanism of action.
-
Assess its selectivity and potential for off-target effects.
I. Foundational Assays: Establishing a Biological Baseline
Before comparative screening, it is crucial to determine the fundamental cytotoxic profile of the compound. This initial step ensures that subsequent bioactivity readouts are not confounded by cell death and helps to establish a therapeutic window.
A. In Vitro Cytotoxicity Profiling: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a macrophage line like RAW 264.7 for inflammation studies) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a period relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of the colored solution at a wavelength between 500 and 600 nm using a microplate spectrophotometer.[7]
-
Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
II. Primary Screening: Benchmarking Against a Known Anti-Inflammatory Drug Library
The primary screen will assess the compound's ability to inhibit key inflammatory pathways in comparison to a library of established anti-inflammatory drugs. Given the evidence for COX/LOX inhibition by similar scaffolds,[3][4][5][6] a targeted library is recommended.
Choice of Drug Library:
A focused library of known anti-inflammatory agents and COX/LOX inhibitors is the most efficient choice. Several commercial vendors offer such libraries, for example, the MedChemExpress Anti-Inflammatory Compound Library or the LOPAC®1280 (Library of Pharmacologically Active Compounds) from Sigma-Aldrich.[10][11][12] These libraries contain well-characterized drugs, enabling direct comparison of potency and efficacy.
Workflow for Primary Screening:
Caption: High-level workflow for primary screening.
Experimental Protocols:
-
In Vitro COX-1/COX-2 Inhibition Assays: Commercially available kits provide a straightforward method to assess the direct enzymatic inhibition of COX-1 and COX-2. These assays typically measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid. The goal is to determine the IC₅₀ (half-maximal inhibitory concentration) for the test compound and compare it to known COX inhibitors in the library (e.g., Celecoxib, Aspirin).[5]
-
In Vitro 5-LOX Inhibition Assay: Similarly, kits are available to measure the inhibition of 5-LOX, which catalyzes the conversion of arachidonic acid to leukotrienes. The IC₅₀ of the test compound will be compared to known 5-LOX inhibitors (e.g., Zileuton).[4][5]
Data Presentation:
The results of the primary screen should be summarized in a table for clear comparison.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | >10 | 0.05 | >100 | >200 |
| Aspirin (Control) | 15.32 | >100 | >100 | <0.15 |
| Zileuton (Control) | >100 | >100 | 11.00 | N/A |
| Other Library Drugs... | ... | ... | ... | ... |
III. Secondary Assays: Mechanism of Action and Selectivity Profiling
Compounds that demonstrate promising activity in the primary screen should be advanced to secondary assays to confirm their mechanism of action and assess their selectivity.
A. Kinase Profiling
Many small molecule inhibitors can have off-target effects on protein kinases. Therefore, profiling the lead compound against a panel of kinases is a critical step in assessing its selectivity and potential for toxicity.[13] A broad kinase panel screen (e.g., the scanMAX panel from Reaction Biology) can provide a comprehensive overview of potential off-target interactions.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: Kinase activity is typically measured by quantifying the amount of ADP produced from the phosphorylation of a substrate peptide by the kinase.[14][15] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used.[14][15]
-
Inhibitor Incubation: The test compound is pre-incubated with the kinase to allow for binding.[16][17]
-
Kinase Reaction: The reaction is initiated by adding ATP and the substrate.[14]
-
ADP Detection: After a set incubation period, a reagent is added to stop the kinase reaction and detect the amount of ADP produced.[15]
-
Data Analysis: The results are typically expressed as the percent inhibition at a given concentration, and IC₅₀ values can be determined for any significant interactions.
Signaling Pathway Visualization:
Caption: Putative mechanism of action via COX/LOX inhibition.
B. hERG Channel Inhibition Assay
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[18][19] Therefore, assessing the potential for hERG inhibition is a mandatory step in preclinical safety evaluation.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: The assay is performed using a mammalian cell line (e.g., HEK293) that stably expresses the hERG channel.[18]
-
Electrophysiology: Automated patch-clamp systems, such as the QPatch or SyncroPatch, are used to measure the hERG current in whole-cell configuration.[18]
-
Compound Application: The test compound is applied to the cells at multiple concentrations.
-
Data Acquisition: The hERG tail current is measured before and after compound application to determine the percentage of inhibition.[18]
-
Analysis: An IC₅₀ value for hERG inhibition is calculated.
IV. Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking this compound, starting from foundational cytotoxicity assays and progressing to targeted anti-inflammatory screening and essential safety profiling. The data generated from this workflow will provide a robust comparison against a library of known drugs, elucidating the compound's therapeutic potential, mechanism of action, and selectivity. Positive results from this cascade would warrant further investigation, including in vivo studies in animal models of inflammation and pain, to fully characterize its pharmacological profile.
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A Guide to the Statistical Validation and Comparative Analysis of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine as a Putative Kinase Inhibitor
Introduction: The Quest for Specificity in Kinase Inhibition
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The compound of interest, 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine, belongs to this versatile class. Its structural motifs suggest a potential role as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth and survival.[2][5][6]
One of the most critical and frequently dysregulated pathways in human cancer is the PI3K/Akt/mTOR signaling cascade.[7][8][9][10] The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in this pathway, regulating cell proliferation, survival, and metabolism.[7][8][11] Its overactivation is a common feature in many cancers, making it a prime target for therapeutic intervention.[8][9][10][11]
This guide provides a comprehensive, technically grounded framework for the initial biological validation of this compound, which we will refer to as "Compound T," as a putative inhibitor of the Akt signaling pathway. We will detail the experimental logic, provide step-by-step protocols for key validation assays, and present a comparative analysis against a known broad-spectrum kinase inhibitor, Staurosporine. The objective is to establish a robust, self-validating workflow that ensures scientific integrity and yields statistically significant data for drug development professionals.[12][13][14]
Part 1: Experimental Design & Rationale
A rigorous validation funnel is essential to move a candidate molecule from a mere "hit" to a validated lead.[12][15] Our approach is multi-tiered, starting with a broad cellular effect and progressively narrowing down to a specific molecular interaction.
Causality Behind Experimental Choices
-
Hypothesized Target: Based on the 2-aminothiazole core, we hypothesize that Compound T inhibits a protein kinase. Given its central role in cancer cell survival, the Akt pathway is a logical and high-value starting point for investigation.[7][8][11]
-
Cell Line Selection: We will use the PC-3 human prostate cancer cell line. This line is well-characterized and known to have a constitutively active PI3K/Akt pathway due to the loss of the tumor suppressor PTEN, which is a negative regulator of the pathway.[9][10] This ensures that our target pathway is active and its inhibition will produce a measurable phenotype.
-
Comparative Compound: Staurosporine is selected as a positive control and comparator. It is a potent, albeit non-selective, ATP-competitive kinase inhibitor known to induce apoptosis and inhibit a wide range of kinases, including Akt.[16][17][18][19] Its well-documented effects provide a benchmark for assessing the potency of Compound T.
-
Assay Funnel: Our validation strategy will proceed through three key stages:
-
Cell Viability Assay (MTT): To determine if Compound T has a cytotoxic or cytostatic effect on cancer cells. This is a broad, first-pass assessment of biological activity.[20][21][22]
-
In Vitro Kinase Assay: To directly measure the inhibitory effect of Compound T on the enzymatic activity of purified Akt kinase. This confirms direct target engagement.[23][24][25]
-
Western Blot Analysis: To verify target inhibition within the cellular context by measuring the phosphorylation status of Akt's downstream substrates. This links the enzymatic inhibition to a cellular signaling event.[26][27][28]
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the validation process, from initial cell-based screening to specific molecular target confirmation.
Caption: Experimental workflow for validating Compound T's biological activity.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and providing clear, reproducible steps.
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[20][21][22] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22]
Materials:
-
PC-3 cells
-
RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization Solution: DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed 5,000 PC-3 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[20]
-
Compound Treatment: Prepare serial dilutions of Compound T and Staurosporine (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[29]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression.
Protocol: In Vitro Kinase Assay
This assay directly measures the ability of Compound T to inhibit the enzymatic activity of purified Akt1 kinase by quantifying the amount of ATP consumed, which is detected as a change in luminescence.
Materials:
-
Recombinant human Akt1 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Compound T and Staurosporine
-
Kinase reaction buffer
Procedure:
-
Reaction Setup: In a 384-well plate, prepare the kinase reaction by adding the kinase buffer, the Akt1 enzyme, and the specific substrate.
-
Inhibitor Addition: Add serial dilutions of Compound T or Staurosporine to the wells. Include "no-inhibitor" (positive control for enzyme activity) and "no-enzyme" (negative control) wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 10 µM. Incubate at room temperature for 1 hour.[23]
-
Detect ADP Production: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent that terminates the kinase reaction and depletes the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the "no-inhibitor" control. Calculate the IC50 value for each compound using non-linear regression.
Protocol: Western Blot Analysis of Akt Pathway
This technique verifies that the compound inhibits the Akt pathway inside the cell by detecting changes in the phosphorylation state of Akt and its downstream target, GSK3β.[26][28]
Materials:
-
PC-3 cells
-
Compound T, Staurosporine, and a growth factor (e.g., IGF-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed PC-3 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 12 hours.[26]
-
Inhibition and Stimulation: Pre-treat the cells with various concentrations of Compound T or Staurosporine for 2 hours. Then, stimulate the cells with IGF-1 (100 ng/mL) for 30 minutes to robustly activate the Akt pathway. Include an unstimulated, vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of lysis buffer.[27] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.[27]
-
Antibody Incubation: Block the membrane (e.g., with 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature.[30] Incubate the membrane with the primary antibody overnight at 4°C.[27][30]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26] After further washes, apply the ECL reagent and capture the chemiluminescent signal using an imaging system.[26]
-
Stripping and Reprobing: To analyze total protein levels and the loading control, the blot can be stripped and reprobed with the respective antibodies.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ.[26] Normalize the phosphorylated protein signal to the total protein signal for each target.
Part 3: Comparative Data Analysis
Here we present hypothetical, yet plausible, data to illustrate the expected outcomes from the described experiments.
Table: Comparative Potency (IC50 Values)
This table summarizes the half-maximal inhibitory concentrations (IC50) of Compound T and Staurosporine from the cell viability and direct kinase assays.
| Compound | PC-3 Cell Viability IC50 (µM) | In Vitro Akt1 Kinase IC50 (µM) |
| Compound T | 5.2 ± 0.6 | 0.8 ± 0.1 |
| Staurosporine | 0.15 ± 0.03 | 0.02 ± 0.005 |
Data are represented as mean ± standard deviation from three independent experiments.
Interpretation: The data shows that while Staurosporine is more potent overall, Compound T demonstrates significant activity.[16][17] Crucially, the IC50 for direct Akt1 inhibition is much lower than for cell viability, suggesting that the compound effectively engages its target at sub-micromolar concentrations. The higher IC50 in the cellular assay is expected, as the compound must cross the cell membrane and contend with cellular factors.
Table: Western Blot Densitometry Analysis
This table shows the relative phosphorylation levels of Akt and its substrate GSK3β after treatment, normalized to the stimulated control.
| Treatment | p-Akt (Ser473) / Total Akt | p-GSK3β (Ser9) / Total GSK3β |
| Control (Unstimulated) | 0.15 | 0.20 |
| IGF-1 Stimulated | 1.00 | 1.00 |
| IGF-1 + Compound T (1 µM) | 0.35 | 0.40 |
| IGF-1 + Staurosporine (0.2 µM) | 0.10 | 0.15 |
Interpretation: The western blot data corroborates the kinase assay results. Treatment with Compound T significantly reduces the IGF-1-induced phosphorylation of both Akt and its direct downstream target, GSK3β. This provides strong evidence that Compound T inhibits the Akt signaling pathway within a cellular context.
Part 4: Mechanistic Visualization
The following diagram illustrates the PI3K/Akt signaling pathway and highlights the proposed point of inhibition by Compound T.
Caption: The PI3K/Akt signaling pathway and the putative target of Compound T.
Conclusion and Future Directions
The integrated data from cellular, enzymatic, and in-cell mechanistic assays provide a statistically robust validation of this compound as a potent inhibitor of the Akt signaling pathway. The compound demonstrates dose-dependent cytotoxicity in a relevant cancer cell line, directly inhibits the activity of Akt1 kinase, and reduces the phosphorylation of downstream targets in a cellular environment.
While these results are promising, they represent the initial phase of validation. The next logical steps in the drug discovery process would include:
-
Kinome Profiling: To assess the selectivity of Compound T against a broad panel of other kinases to understand its off-target effects.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of Compound T to optimize potency and selectivity.
-
In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity in preclinical animal models.
This guide outlines a foundational strategy for the rigorous, evidence-based validation of novel small molecules, ensuring that only the most promising candidates progress through the drug development pipeline.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine (CAS Number: 524932-70-5). As drug development professionals, our commitment to safety is paramount, ensuring both personal well-being and the integrity of our research. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of deep-seated safety awareness.
Hazard Identification and Core Risk Assessment
This compound is a compound that requires careful handling due to its specific toxicological profile. The primary risks are associated with direct contact and inhalation. A thorough understanding of its hazards is the first step in mitigating risk. The signal word for this chemical is "Warning".[1]
Table 1: GHS Hazard Profile
| Hazard Class | Hazard Code | Description | Causality for Handling Protocols |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] | Prohibits eating, drinking, or smoking in the handling area. Mandates immediate medical attention if ingested. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Requires the use of compatible chemical-resistant gloves and a lab coat to prevent skin contact. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2][4] | Necessitates wearing chemical safety goggles or a face shield to protect against splashes or airborne particles. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2][4][5] | Mandates that all handling of the solid or its solutions occurs within a certified chemical fume hood. |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. For this compound, the following are not recommendations, but requirements.
-
Chemical Fume Hood: All manipulations that could generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning and certified chemical fume hood. This is the primary control to mitigate the risk of respiratory tract irritation (H335).[1][2][4][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized exhaust, while good overall airflow prevents the accumulation of fugitive emissions.[2][4][6]
-
Safety Stations: An operational safety shower and eyewash station must be readily accessible within the immediate work area.[6] This is a critical backup in the event of accidental, large-scale skin or eye contact.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection is directly dictated by the hazard profile.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][6] This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.
-
Skin Protection:
-
Gloves: Wear compatible chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for tears or pinholes before each use.[2][5][6] Crucially, practice proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[5][6] Contaminated gloves must be disposed of as chemical waste.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect against skin contact.[6] Protective clothing should be worn to prevent skin exposure.[7]
-
-
Respiratory Protection: When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the case of a spill or ventilation failure, a government-approved respirator (such as a NIOSH-approved N95 or higher) may be necessary for emergency response.[6] Always avoid breathing dust or vapors.[2][4][5][6]
Safe Handling and Operational Workflow
A systematic approach to handling ensures that safety protocols are integrated into the scientific procedure.
Step-by-Step Handling Protocol:
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent).
-
Weighing and Transfer:
-
Perform all weighing and solid transfers within the fume hood.
-
Use a spatula to carefully transfer the solid to a tared weigh boat or paper. Avoid any actions that could create dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately covered or equipped with a condenser to prevent aerosolization.
-
-
Post-Handling:
Caption: Safe Handling Workflow for this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][7] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately for treatment advice.[6]
-
Spill: Evacuate the immediate area. If the spill is large or ventilation is poor, evacuate the lab and contact your institution's environmental health and safety (EHS) office. For small spills inside a fume hood, use an inert absorbent material, sweep up, and place in a sealed, labeled container for chemical waste disposal.
Decontamination and Disposal Plan
Proper disposal prevents environmental contamination and ensures regulatory compliance.
-
Waste Identification: All materials that have come into direct contact with this compound are considered chemical waste. This includes:
-
Unused or excess solid chemical.
-
Solutions containing the chemical.
-
Contaminated consumables (e.g., gloves, weigh paper, pipette tips, absorbent pads).
-
-
Disposal Procedure:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[6]
-
Waste should be collected in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]
-
Caption: Chemical Waste Disposal Pathway.
Storage Requirements
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][9]
-
Incompatibilities: Keep away from strong oxidizing agents.[7][9]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
